molecular formula C18H16N4O2 B612192 JH295

JH295

Cat. No.: B612192
M. Wt: 320.3 g/mol
InChI Key: ORKOHXAJFGRZCL-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JH295 is an irreversible, cysteine-targeted inhibitors of the human centrosomal kinase, Nek2. This compound irreversibly inhibited cellular Nek2 without affecting the mitotic kinases, Cdk1, Aurora B, or Plk1. Moreover, this compound did not perturb bipolar spindle assembly or the spindle assembly checkpoint. This compound is the first small molecule shown to inactivate Nek2 kinase activity in cells.

Properties

IUPAC Name

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKOHXAJFGRZCL-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Irreversible Nek2 Kinase Inhibitor JH295: A Technical Whitepaper on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed technical overview of the mechanism of action of JH295, a potent and selective irreversible inhibitor of the NIMA-related kinase 2 (Nek2). This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Nek2, a serine/threonine kinase pivotal to the regulation of centrosome separation during mitosis. Its mechanism of action is characterized by the irreversible covalent modification of a specific cysteine residue within the Nek2 kinase domain. This targeted alkylation leads to the inactivation of the enzyme, disrupting downstream signaling pathways crucial for cell cycle progression. The selectivity of this compound for Nek2 over other mitotic kinases, such as Cdk1, Aurora B, and Plk1, underscores its potential as a precision therapeutic agent.[1][2][3][4][5]

Core Mechanism of Action

This compound employs a targeted covalent inhibition strategy. The molecule was designed based on an oxindole scaffold and features a propynamide warhead.[3][4][5][6] This electrophilic group forms a covalent bond with the sulfhydryl group of Cysteine 22 (Cys22) in Nek2.[1][2][3][4] Cys22 is a non-catalytic residue located near the glycine-rich loop of the kinase, a feature present in only a small subset of the human kinome, which contributes to the inhibitor's selectivity.[5][6] The irreversible nature of this interaction ensures prolonged inactivation of Nek2.

The functional consequence of Nek2 inhibition by this compound is the disruption of centrosome separation at the G2/M transition of the cell cycle. Nek2's primary role is to phosphorylate centrosomal proteins, including C-Nap1 and rootletin, which facilitates the dissolution of the linker holding the two centrosomes together.[2][6][7] By inactivating Nek2, this compound prevents this phosphorylation event, leading to a failure of centrosome separation and subsequent mitotic arrest.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative findings.

Parameter Value Assay Type Reference
IC50 (in vitro)770 nMBiochemical Kinase Assay[1][2][3][4]
IC50 (cellular)~1.3 µMImmunoprecipitation (IP) Kinase Assay (RPMI7951 cells)[1][2][6]
IC50 (cellular, C22V mutant)Little to no effectIP Kinase Assay[1][2][6]
IC50 (Cdk1/CycB)>20 µMBiochemical Kinase Assay[3]

Table 1: Potency and Selectivity of this compound

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the Nek2 signaling pathway and the mechanism of this compound action.

Nek2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_nek2 Nek2 Activation State cluster_downstream Downstream Substrates Plk1 Plk1 Nek2_inactive Nek2 (Inactive) Plk1->Nek2_inactive Phosphorylates PP1 PP1 Nek2_active Nek2 (Active) PP1->Nek2_active Dephosphorylates Nek2_inactive->Nek2_active Activation Nek2_active->Nek2_inactive Inactivation C_Nap1_Rootletin C-Nap1 / Rootletin Nek2_active->C_Nap1_Rootletin Phosphorylates Centrosome_Separation Centrosome Separation C_Nap1_Rootletin->Centrosome_Separation Promotes JH295_Mechanism_of_Action This compound This compound Nek2 Nek2 Kinase (with Cys22) This compound->Nek2 Irreversible covalent binding to Cys22 Covalent_Complex This compound-Nek2 Covalent Complex (Inactive) Downstream_Substrates Downstream Substrates Covalent_Complex->Downstream_Substrates Blocks phosphorylation No_Phosphorylation No Phosphorylation Downstream_Substrates->No_Phosphorylation Experimental_Workflow Start Compound Synthesis (this compound) Biochem_Assay In Vitro Kinase Assay (Determine IC50) Start->Biochem_Assay Selectivity_Screen Kinase Selectivity Panel (e.g., Cdk1, Aurora B, Plk1) Biochem_Assay->Selectivity_Screen Cellular_Assay Cellular Assay (IP Kinase Assay) Selectivity_Screen->Cellular_Assay Target_Engagement Target Engagement Assay (e.g., Cys22V mutant) Cellular_Assay->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Spindle Assembly, Cell Cycle Analysis) Target_Engagement->Phenotypic_Assay Conclusion Mechanism of Action Established Phenotypic_Assay->Conclusion

References

The Role of JH295 in Centrosome Separation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosome separation is a critical event in the cell cycle, ensuring the proper formation of the bipolar spindle and accurate chromosome segregation during mitosis. The NIMA-related kinase 2 (Nek2) has been identified as a key regulator of this process. This technical guide provides an in-depth overview of JH295, a potent, selective, and irreversible inhibitor of Nek2, and its effect on centrosome separation. We will delve into the molecular mechanism of this compound, present quantitative data on its cellular effects, provide detailed experimental protocols for its use, and visualize the relevant signaling pathways. This document is intended to be a comprehensive resource for researchers in cell biology and professionals in drug development interested in the therapeutic potential of targeting the centrosome cycle.

Introduction to Centrosome Separation and the Role of Nek2

The centrosome is the primary microtubule-organizing center in animal cells. In G2 phase, the duplicated centrosomes separate to establish the two poles of the mitotic spindle. This process is initiated by the disassembly of the proteinaceous linker that holds the two centrosomes together. A key enzyme in this process is the serine/threonine kinase Nek2.[1] At the onset of mitosis, Nek2 localizes to the centrosome and phosphorylates components of the inter-centrosomal linker, including C-Nap1 and rootletin.[1][2] This phosphorylation event leads to the dissolution of the linker, allowing the motor protein Eg5 to push the centrosomes apart.[1]

Given its critical role in the initiation of mitosis, Nek2 has emerged as an attractive target for anti-cancer therapies. Dysregulation of Nek2 activity can lead to centrosome amplification and genomic instability, hallmarks of many cancers.[1]

This compound: A Selective and Irreversible Nek2 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Nek2.[3][4] It acts as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the Nek2 kinase domain.[1][3] This covalent modification leads to the inactivation of the enzyme.

This compound exhibits remarkable selectivity for Nek2 over other mitotic kinases such as Cdk1, Aurora B, and Plk1.[3][4] This specificity makes it an invaluable tool for dissecting the precise cellular functions of Nek2 without the confounding off-target effects common to many kinase inhibitors.

Quantitative Effects of this compound on Nek2 Inhibition

The inhibitory potency of this compound against Nek2 has been quantified in both biochemical and cellular assays. These data are crucial for designing experiments and interpreting results.

Assay TypeTargetIC50Reference(s)
Biochemical AssayNek2770 nM[5]
Cellular Assay (RPMI7951 cells)Wild-Type Nek2~1.3 µM[5]
Cellular Assay (RPMI7951 cells)C22V Mutant Nek2Little effect[5]

Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against Nek2 in vitro and in a cellular context. The lack of effect on the C22V mutant confirms the targeted covalent inhibition mechanism.

Experimental Protocols

Cell Culture and this compound Treatment

A variety of human cell lines are suitable for studying the effects of this compound on centrosome separation, including U2OS (osteosarcoma) and RPE-1 (retinal pigment epithelium) cells.

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.

  • Cell Synchronization (Optional but Recommended): To enrich for cells in G2/M phase, where centrosome separation occurs, cells can be synchronized. A common method is a double thymidine block.

    • Add 2 mM thymidine to the culture medium and incubate for 16-18 hours.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh medium.

    • Incubate for 8-9 hours.

    • Add 2 mM thymidine again and incubate for another 16-18 hours.

    • Release the cells from the block by washing twice with PBS and adding fresh medium. Cells will proceed synchronously through the cell cycle. The peak of G2/M is typically 8-10 hours post-release.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Add the this compound-containing medium to the cells and incubate for the desired duration (e.g., 1-4 hours) before fixation. A DMSO-only control should be included.

Immunofluorescence Staining for Centrosomes

This protocol allows for the visualization of centrosomes to assess their separation status.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% bovine serum albumin (BSA) in PBS with 0.05% Tween-20 (PBST)

  • Primary Antibodies:

    • Rabbit anti-γ-tubulin (a marker for the pericentriolar material)

    • Mouse anti-C-Nap1 (a marker for the centrosome linker)

  • Secondary Antibodies:

    • Alexa Fluor 488-conjugated goat anti-rabbit IgG

    • Alexa Fluor 568-conjugated goat anti-mouse IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

Protocol:

  • Fixation:

    • PFA Fixation: Aspirate the culture medium and wash the cells once with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.

    • Methanol Fixation: Aspirate the culture medium and add ice-cold methanol. Incubate for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells): Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.

  • Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer. Add the antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Add the antibody solution and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Nuclear Staining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature.

  • Mounting: Wash the coverslips once with PBS and mount them onto microscope slides using a mounting medium.

Microscopy and Image Analysis
  • Image Acquisition: Acquire images using a fluorescence microscope or a confocal microscope. Capture z-stacks to ensure that both centrosomes are in focus.

  • Quantification of Centrosome Separation:

    • Identify cells in the G2 phase (characterized by a large nucleus and duplicated but unseparated chromosomes, if a DNA stain is used).

    • Measure the distance between the centers of the two γ-tubulin signals in each G2 cell.

    • Define a threshold for separated centrosomes (e.g., > 2 µm).

    • Calculate the percentage of cells with separated centrosomes for each treatment condition.

Signaling Pathways and Visualizations

The regulation of centrosome separation is a tightly controlled process involving a cascade of phosphorylation events. The following diagrams illustrate the key pathways.

Nek2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_nek2 Nek2 Activation cluster_downstream Downstream Effect Plk1 Plk1 Mst2_hSav1 Mst2/hSav1 Plk1->Mst2_hSav1 Activates Nek2_inactive Inactive Nek2 Mst2_hSav1->Nek2_inactive Promotes activation PP1 PP1 Nek2_active Active Nek2 PP1->Nek2_active Inhibits Nek2_inactive->Nek2_active Activation Centrosome_Linker Centrosome Linker (C-Nap1, Rootletin) Nek2_active->Centrosome_Linker Phosphorylates Linker_Phosphorylation Phosphorylated Linker Centrosome_Linker->Linker_Phosphorylation Centrosome_Separation Centrosome Separation Linker_Phosphorylation->Centrosome_Separation Leads to This compound This compound This compound->Nek2_active Irreversibly Inhibits

Figure 1: Nek2 Signaling Pathway in Centrosome Separation. This diagram illustrates the upstream regulation and downstream effects of Nek2, and the point of intervention by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence cluster_analysis Analysis Cell_Culture Cell Culture (e.g., U2OS) Synchronization Synchronization (Optional) Cell_Culture->Synchronization JH295_Treatment This compound Treatment (Dose-response) Synchronization->JH295_Treatment Fixation Fixation JH295_Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Antibody_Staining Primary & Secondary Antibody Staining Blocking->Antibody_Staining DAPI_Staining DAPI Staining Antibody_Staining->DAPI_Staining Microscopy Fluorescence Microscopy DAPI_Staining->Microscopy Image_Analysis Image Analysis & Quantification Microscopy->Image_Analysis

Figure 2: Experimental Workflow for Analyzing this compound's Effect. This flowchart outlines the key steps from cell preparation to data analysis.

Conclusion

This compound is a powerful and specific tool for investigating the role of Nek2 in centrosome separation and mitotic progression. Its irreversible mode of action and high selectivity make it superior to less specific kinase inhibitors or genetic knockdown approaches that may have compensatory effects. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies of the cell cycle and for drug development professionals to consider Nek2 as a viable therapeutic target in oncology. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.

References

The Discovery and Initial Studies of JH295: A Selective and Irreversible Nek2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the initial studies and discovery of JH295, a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2). Nek2 is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, particularly in centrosome separation and spindle assembly. Its overexpression is implicated in various malignancies, making it an attractive target for cancer therapy. This compound was developed as a chemical probe to elucidate the cellular functions of Nek2. This document details the mechanism of action of this compound, its in vitro and cellular activity, selectivity profile, and the key experimental methodologies employed in its initial characterization.

Introduction

NIMA-related kinase 2 (Nek2) is a key regulator of mitotic events, primarily localized to the centrosome.[1][2] At the onset of mitosis, Nek2 phosphorylates proteins in the inter-centrosomal linker, such as C-Nap1 and rootletin, leading to centrosome separation and the formation of a bipolar spindle.[1][2] Dysregulation of Nek2 activity can lead to centrosome amplification, chromosome instability, and aneuploidy, hallmarks of many cancers.[1] Given its pivotal role in cell division and its association with cancer, the development of selective Nek2 inhibitors has been a significant area of research. This compound emerged from a structure-based design approach as a potent and irreversible inhibitor of Nek2, providing a valuable tool to probe Nek2's functions.[3][4]

Discovery and Mechanism of Action

This compound, also known as oxindole propynamide 16, was designed as an irreversible, cysteine-targeted inhibitor of Nek2.[3][4] Its mechanism of action involves the covalent modification of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the Nek2 kinase domain.[1][5][6] This alkylation is achieved through a Michael addition reaction between the sulfhydryl group of Cys22 and the electrophilic alkyne of this compound, resulting in an irreversible and highly specific inhibition of Nek2's kinase activity.[7] This covalent binding strategy contributes to the high potency and selectivity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies of this compound.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
Nek2In Vitro Kinase Assay770 nM[5][6]
Wild-Type (WT) Nek2Cellular Assay (RPMI7951 cells)~1.3 µM[1][5]
C22V Mutant Nek2Cellular Assay (RPMI7951 cells)Little to no effect[1][5]

Table 2: Selectivity Profile of this compound against Other Mitotic Kinases

KinaseActivityReference
Cdk1Inactive[1][6]
Aurora BNo significant inhibition[1]
Plk1No significant inhibition[1]
Mps1No significant inhibition[1]

Experimental Protocols

Detailed experimental protocols for the key assays used in the initial characterization of this compound are provided below. These are based on the methodologies described in the foundational publication by Henise and Taunton (2011).

In Vitro Nek2 Kinase Assay

Objective: To determine the in vitro potency of this compound in inhibiting Nek2 kinase activity.

Materials:

  • Recombinant human Nek2 enzyme

  • Myelin basic protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Nek2 enzyme and MBP in kinase buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the MBP substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cellular Nek2 Inhibition Assay

Objective: To assess the ability of this compound to inhibit Nek2 activity within a cellular context.

Materials:

  • RPMI7951 human melanoma cell line (or other suitable cell line expressing Nek2)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Nek2 antibody

  • Protein A/G agarose beads

  • Kinase assay materials as described in section 4.1.

Procedure:

  • Culture RPMI7951 cells to a suitable confluency.

  • Treat the cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 45 minutes).[5]

  • Lyse the cells in lysis buffer and quantify the total protein concentration.

  • Immunoprecipitate Nek2 from the cell lysates using an anti-Nek2 antibody and protein A/G agarose beads.

  • Wash the immunoprecipitated beads to remove non-specific binding.

  • Perform an in vitro kinase assay on the immunoprecipitated Nek2 using MBP and [γ-³²P]ATP as described in section 4.1.

  • Quantify the kinase activity and determine the cellular IC50 value for this compound.

Western Blot Analysis

Objective: To confirm the expression of Nek2 and assess the effect of this compound on downstream signaling.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Nek2, anti-phospho-substrate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

This compound Mechanism of Action

JH295_Mechanism This compound This compound (Oxindole Propynamide) Cys22 Cys22 Residue (near glycine-rich loop) This compound->Cys22 Michael Addition (Alkylation) Nek2 Nek2 Kinase InactiveNek2 Inactive Nek2 (Covalently Modified) Cys22->InactiveNek2 Irreversible Inhibition

Caption: Covalent inhibition of Nek2 by this compound via alkylation of Cys22.

Simplified Nek2 Signaling Pathway in Mitosis

Nek2_Signaling cluster_upstream Upstream Regulation cluster_nek2 Nek2 Activity cluster_downstream Downstream Effectors & Processes Plk1 Plk1 Nek2 Nek2 Plk1->Nek2 Activates C_Nap1 C-Nap1 Nek2->C_Nap1 Phosphorylates Rootletin Rootletin Nek2->Rootletin Phosphorylates Hec1 Hec1 Nek2->Hec1 Phosphorylates beta_catenin β-catenin Nek2->beta_catenin Phosphorylates (Stabilizes) This compound This compound This compound->Nek2 Inhibits Centrosome_Separation Centrosome Separation C_Nap1->Centrosome_Separation Rootletin->Centrosome_Separation Kinetochore_Attachment Kinetochore-Microtubule Attachment Hec1->Kinetochore_Attachment Wnt_Signaling Wnt/β-catenin Signaling beta_catenin->Wnt_Signaling Spindle_Assembly Spindle Assembly Centrosome_Separation->Spindle_Assembly

Caption: Overview of the Nek2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Cellular Nek2 Inhibition

Cellular_Inhibition_Workflow start Start: RPMI7951 Cell Culture treatment Treat with this compound (or DMSO control) start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation of Nek2 lysis->ip kinase_assay In Vitro Kinase Assay (on immunoprecipitate) ip->kinase_assay quantification Quantify Kinase Activity (Scintillation Counting) kinase_assay->quantification analysis Data Analysis: Determine IC50 quantification->analysis

Caption: Workflow for determining the cellular IC50 of this compound.

Conclusion

The initial studies of this compound established it as a potent, selective, and irreversible inhibitor of Nek2. Its well-defined mechanism of action, involving the covalent modification of Cys22, provides a strong basis for its use as a chemical probe. The quantitative data on its inhibitory activity and selectivity highlight its utility in specifically targeting Nek2 in a complex cellular environment. The detailed experimental protocols provided herein offer a guide for researchers seeking to utilize this compound in their own investigations into the roles of Nek2 in cell division, cancer biology, and other cellular processes. The development of this compound represents a significant advancement in the toolset available for studying the intricate functions of this important mitotic kinase.

References

JH295: A Potent and Selective Tool for Interrogating Nek2-Driven Cancer Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in mitotic progression and centrosome regulation. Its overexpression is frequently observed in a multitude of human cancers, correlating with tumor progression, drug resistance, and poor prognosis. JH295 has emerged as a powerful chemical probe for elucidating the cellular functions of Nek2. It is a potent, selective, and irreversible inhibitor of Nek2, offering a valuable tool for cancer cell biology research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a depiction of the signaling pathways it modulates.

Introduction to this compound

This compound is a novel oxindole propynamide compound designed through a structure-based approach to irreversibly target a non-catalytic cysteine residue (Cys22) located near the glycine-rich loop of Nek2.[1][2] This covalent modification leads to potent and selective inhibition of Nek2 kinase activity.[1][2] Its high selectivity for Nek2 over other mitotic kinases, such as Cdk1, Aurora B, and Plk1, makes it an exceptional tool for dissecting the specific roles of Nek2 in cancer cell proliferation, survival, and tumorigenesis.[1][3]

Mechanism of Action

This compound functions as an irreversible inhibitor of Nek2. Its propynamide warhead forms a covalent bond with the thiol group of Cys22 in the ATP-binding pocket of Nek2.[1][3] This alkylation event permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates.

This compound This compound Nek2 Nek2 This compound->Nek2 Targets Cys22 Cys22 This compound->Cys22 Covalently binds to ATP Binding Pocket ATP Binding Pocket Nek2->ATP Binding Pocket Contains Inactive Nek2 Inactive Nek2 Nek2->Inactive Nek2 Becomes ATP Binding Pocket->Cys22 Residue

Figure 1. Mechanism of this compound irreversible inhibition of Nek2.

Quantitative Data Presentation

The following tables summarize the inhibitory activity of this compound against Nek2 and its effects on various cancer cell lines.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

TargetAssay TypeIC50Reference(s)
Nek2 (Wild-Type)In Vitro Kinase Assay770 nM[3]
Nek2 (Wild-Type)Cellular Assay (HEK293 cells)~1.3 µM
Nek2 (C22V Mutant)Cellular Assay (HEK293 cells)Little to no effect[3]
Cdk1In Vitro Kinase AssayInactive[1][3]
Aurora BIn Vitro Kinase AssayInactive[1][3]
Plk1In Vitro Kinase AssayInactive[1][3]

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (48h treatment)Reference(s)
BC-1Primary Effusion Lymphoma0.49 µM[4]
BC-3Primary Effusion Lymphoma0.53 µM[4]
JSC-1Primary Effusion Lymphoma0.38 µM[4]
RPMI7951MelanomaNot explicitly stated, but inhibition observed at µM concentrations
A549Lung CancerNot explicitly stated, but inhibition observed at 5 µM[1]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[5][6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[3][7]

  • Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol follows standard propidium iodide staining methods for cell cycle analysis by flow cytometry.[2][8][9][10]

  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours and harvest as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Western Blotting for Nek2 and Downstream Targets

This protocol is a general guideline for Western blotting of total and phosphorylated proteins.[1][11][12][13][14]

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nek2, phospho-β-catenin, total β-catenin, or other targets of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Nek2 Signaling Pathway in Cancer

Nek2 is implicated in several oncogenic signaling pathways. A key downstream effector is β-catenin. Nek2 can phosphorylate β-catenin, leading to its stabilization and nuclear translocation, which in turn activates the Wnt/β-catenin signaling pathway, promoting cell proliferation and survival.[8]

cluster_inhibition This compound Inhibition cluster_pathway Nek2 Signaling This compound This compound Nek2 Nek2 This compound->Nek2 Inhibits beta_catenin β-catenin Nek2->beta_catenin Phosphorylates Nek2->beta_catenin p_beta_catenin p-β-catenin (Stabilized) beta_catenin->p_beta_catenin nuclear_translocation Nuclear Translocation p_beta_catenin->nuclear_translocation Wnt_signaling Wnt/β-catenin Pathway Activation nuclear_translocation->Wnt_signaling proliferation Cell Proliferation Wnt_signaling->proliferation survival Cell Survival Wnt_signaling->survival

Figure 2. Simplified Nek2 signaling pathway and the point of inhibition by this compound.
General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.

start Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis

Figure 3. A general experimental workflow for studying this compound in cancer cell biology.

Conclusion

This compound is an invaluable tool for cancer cell biology research, enabling the specific and potent inhibition of Nek2. Its well-defined mechanism of action and high selectivity allow for precise dissection of Nek2-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound on cancer cell proliferation, apoptosis, and cell cycle progression. Further studies utilizing this compound will undoubtedly continue to unravel the complex roles of Nek2 in tumorigenesis and may pave the way for the development of novel anti-cancer therapeutics targeting this critical mitotic kinase.

References

The Selective Nek2 Inhibitor JH295: A Technical Guide to its Cellular Effects and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular pathways affected by JH295, a potent and irreversible inhibitor of the NIMA-related kinase 2 (Nek2). This document details the mechanism of action of this compound, its impact on key cellular processes, and provides comprehensive experimental protocols for studying its effects.

Core Concepts: Mechanism of Action and Selectivity

This compound is a highly selective and irreversible inhibitor of Nek2, a serine/threonine kinase crucial for regulating centrosome separation and mitotic progression.[1] The primary mechanism of action involves the alkylation of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of Nek2.[2] This covalent modification leads to the irreversible inactivation of the kinase.

A key feature of this compound is its remarkable selectivity for Nek2. It does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, Plk1, or Mps1, making it a valuable tool for dissecting the specific functions of Nek2 in cellular processes.[1][2]

Quantitative Data Summary

The potency of this compound has been quantified in both biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

Assay TypeTargetIC50 ValueCell Line (for cellular assay)Reference
Biochemical AssayNek2 Kinase770 nMN/A[1][3]
Cell-Based AssayWild-Type Nek2~1.3 µMRPMI7951[3]
Cell-Based AssayC22V Mutant Nek2Little effectRPMI7951[3]

Cellular Pathways Affected by this compound

The primary cellular pathway disrupted by this compound is the Nek2 signaling cascade, which plays a pivotal role in mitosis. Inhibition of Nek2 by this compound leads to downstream effects on centrosome function and cell cycle progression.

JH295_Signaling_Pathway cluster_this compound This compound cluster_Nek2 Nek2 Kinase cluster_Downstream Downstream Effects This compound This compound Nek2 Nek2 This compound->Nek2  Irreversible Inhibition (Alkylation of Cys22) Cys22 Cys22 Centrosome Centrosome Separation Nek2->Centrosome Inhibition Apoptosis Apoptosis (in cancer cells) Nek2->Apoptosis Induction DrugResistance Decreased Drug Resistance Nek2->DrugResistance Sensitization Spindle Bipolar Spindle Assembly Centrosome->Spindle Disruption

This compound inhibits Nek2, disrupting mitosis and inducing cancer cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Nek2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Nek2 kinase. A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human Nek2 kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Nek2 substrate (e.g., a specific peptide)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

  • Add 2 µL of Nek2 enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[4]

In_Vitro_Kinase_Assay_Workflow Start Start Prep Prepare this compound Dilutions Start->Prep Addition Add this compound, Nek2, and Substrate/ATP Mix to 384-well Plate Prep->Addition Incubate1 Incubate 30 min at RT Addition->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate 40 min at RT Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate 30 min at RT Add_Detection->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Workflow for the in vitro Nek2 kinase inhibition assay.
Western Blot Analysis of Nek2 and Downstream Targets

This protocol is used to assess the levels of Nek2 protein and the phosphorylation status of its downstream targets in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nek2, anti-phospho-target, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.[5][6]

Immunofluorescence Staining for Centrosome Separation

This method allows for the visualization and quantification of centrosome separation in cells, a process regulated by Nek2.

Materials:

  • Cells grown on coverslips

  • This compound

  • Fixative (e.g., cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-γ-tubulin to mark centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Seed cells on coverslips and treat with this compound or DMSO.

  • Fix the cells with cold methanol for 10 minutes at -20°C.

  • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Block with blocking buffer for 30 minutes.

  • Incubate with the primary antibody (anti-γ-tubulin) for 1 hour at room temperature.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with antifade mounting medium.

  • Visualize the centrosomes using a fluorescence microscope and quantify the distance between them in individual cells.[7][8]

Immunofluorescence_Workflow Start Start Cell_Culture Culture & Treat Cells on Coverslips Start->Cell_Culture Fixation Fix with Cold Methanol Cell_Culture->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody (anti-γ-tubulin) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Mounting Mount Coverslips Counterstain->Mounting Imaging Image with Fluorescence Microscope Mounting->Imaging Analysis Analyze Centrosome Separation Imaging->Analysis End End Analysis->End

Workflow for immunofluorescence analysis of centrosome separation.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of this compound to Nek2 within intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Intact cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Western blot reagents (as described above)

Procedure:

  • Treat intact cells with this compound or vehicle (DMSO) for a specified time.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes to a range of temperatures in a thermocycler for 3 minutes, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble Nek2 in the supernatant by Western blotting.

  • A shift in the melting curve of Nek2 to a higher temperature in the presence of this compound indicates target engagement.[9][10]

Conclusion

This compound is a valuable chemical probe for studying the cellular functions of Nek2. Its high selectivity and irreversible mechanism of action make it a powerful tool for investigating the role of Nek2 in mitosis and its potential as a therapeutic target in cancer. The experimental protocols provided in this guide offer a robust framework for researchers to explore the cellular pathways affected by this compound and to further elucidate its mechanism of action.

References

The Impact of JH295 on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective and irreversible Nek2 inhibitor, JH295, and its impact on cell cycle progression. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and cell biology.

Core Concepts: this compound and the Nek2 Kinase

This compound is a potent and selective small molecule inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3] It functions as an irreversible inhibitor by covalently binding to a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the Nek2 kinase domain.[1][2][4] This targeted alkylation leads to the inactivation of Nek2's kinase activity.[1][2][4] Notably, this compound exhibits high selectivity for Nek2 and does not significantly inhibit other key mitotic kinases such as Cdk1, Aurora B, or Plk1.[1][2][3][4][5] Furthermore, treatment with this compound does not disrupt bipolar spindle assembly or the spindle assembly checkpoint.[1][3][4][5]

Nek2 is a serine/threonine kinase that plays a crucial role in the regulation of the centrosome cycle and mitotic progression.[2][4] At the onset of mitosis, Nek2 phosphorylates key centrosomal proteins, including C-Nap1 and rootletin, to facilitate centrosome separation.[2][4] Dysregulation of Nek2 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

TargetAssay TypeCell LineIC50Reference
Nek2Biochemical Assay-770 nM[1][2][3]
Wild-Type Nek2Cellular IP Kinase AssayRPMI7951~1.3 µM[1][2][4]
C22V Mutant Nek2Cellular IP Kinase AssayRPMI7951Little to no effect[1][2][4]

Table 2: Cellular Viability (IC50) of this compound in Primary Effusion Lymphoma (PEL) Cell Lines

Cell Line24 hours48 hours72 hoursReference
BCBL1High nMMid nMLow nM[6]
BC1Mid nMLow nMLow nM[6]
JSC1Low nMLow nMLow nM[6]

Table 3: Effect of this compound on Cell Cycle Distribution in PEL Cell Lines

Cell LineTreatment% G0/G1% S% G2/MReference
BC1DMSO (24h)454015[6]
BC1This compound (24h)652510[6]
JSC1DMSO (24h)503515[6]
JSC1This compound (24h)702010[6]
BCBL1DMSO (48h)404515[6]
BCBL1This compound (48h)603010[6]

Note: The specific nanomolar ranges for IC50 values in PEL cell lines are detailed in the primary literature.[6] The cell cycle distribution percentages are approximate values based on graphical representations in the cited literature and serve to illustrate the G1 arrest.

Signaling Pathways Modulated by this compound

The primary mechanism of this compound's impact on cell cycle progression is through the inhibition of Nek2. This targeted inhibition disrupts the downstream signaling cascade initiated by Nek2, which is essential for proper mitotic entry.

The Nek2 Signaling Pathway

The following diagram illustrates the central role of Nek2 in centrosome separation and its inhibition by this compound.

Nek2_Signaling_Pathway cluster_downstream Downstream Effectors PLK1 PLK1 Nek2_active Active Nek2 PLK1->Nek2_active Activates Hippo_Pathway Hippo_Pathway Nek2_inactive Inactive Nek2 Hippo_Pathway->Nek2_inactive Inhibits C_Nap1 C-Nap1 Nek2_active->C_Nap1 Phosphorylates Rootletin Rootletin Nek2_active->Rootletin Phosphorylates beta_Catenin β-Catenin Signaling Nek2_active->beta_Catenin Activates Centrosome_Separation Centrosome Separation C_Nap1->Centrosome_Separation Rootletin->Centrosome_Separation This compound This compound This compound->Nek2_active Inhibits (irreversible)

This compound inhibits Nek2, preventing downstream phosphorylation and centrosome separation.
Impact on β-Catenin and Bcl-xL Signaling

Studies have shown that inhibition of Nek2 by this compound leads to a decrease in both total and phosphorylated β-catenin.[6] This suggests that Nek2 positively regulates the β-catenin signaling pathway. Additionally, this compound treatment has been observed to decrease the expression of the anti-apoptotic protein Bcl-xL.[6]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on cell cycle progression.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis.[7][8][9][10][11]

Objective: To determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle following treatment with this compound.

Materials:

  • Cell line of interest (e.g., PEL cell lines)

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • RNase A (100 µg/mL solution)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight (for adherent cells). Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash once with ice-cold PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Transfer the cell suspension directly to a conical tube.

  • Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm). Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow Start Start Seed_Cells Seed and Culture Cells Start->Seed_Cells Treat_Cells Treat with this compound or Vehicle Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with PI and RNase A Fix_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Quantify_Phases Quantify G0/G1, S, G2/M Phases Analyze_FCM->Quantify_Phases End End Quantify_Phases->End

Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis of Cell Cycle-Related Proteins

This protocol provides a general framework for western blotting to assess the expression of key cell cycle regulatory proteins.

Objective: To determine the effect of this compound on the protein expression levels of key cell cycle regulators (e.g., Cyclins, CDKs, CDK inhibitors).

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 4)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Table 4: Recommended Primary Antibodies for Cell Cycle Analysis

Target ProteinSupplier (Example)Catalog # (Example)
Cyclin D1Cell Signaling Technology#2978
Cyclin E1Cell Signaling Technology#20808
CDK2Cell Signaling Technology#2546
CDK4Cell Signaling Technology#12790
p21 Waf1/Cip1Cell Signaling Technology#2947
p27 Kip1Cell Signaling Technology#3686
β-CateninCell Signaling Technology#8480
Phospho-β-CateninCell Signaling Technology#9561
Bcl-xLCell Signaling Technology#2764
GAPDH (Loading Control)Cell Signaling Technology#5174
β-Actin (Loading Control)Cell Signaling Technology#4970

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-Actin).

Western_Blot_Workflow Start Start Protein_Extraction Protein Extraction from Cells Start->Protein_Extraction Quantification Protein Quantification (BCA) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Quantification Detection->Analysis End End Analysis->End

General workflow for Western blot analysis.

Conclusion

This compound is a valuable research tool for elucidating the kinase activity-dependent functions of Nek2. Its ability to induce G1 phase cell cycle arrest, particularly in cancer cell lines where Nek2 is overexpressed, highlights its potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation into the cellular and molecular consequences of Nek2 inhibition by this compound.

References

The Significance of Irreversible Kinase Inhibition by JH295: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 is a potent and selective irreversible inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a critical role in the regulation of mitotic events.[1][2][3][4] Aberrant expression and activity of Nek2 have been implicated in the pathogenesis of various human cancers, making it an attractive therapeutic target.[5] The irreversible nature of this compound offers a distinct pharmacological advantage, leading to prolonged target engagement and durable downstream biological effects. This technical guide provides an in-depth overview of the biochemical and cellular activity of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Mechanism of Action: Covalent Target Engagement

This compound functions as a covalent inhibitor, forming a permanent bond with its target protein, Nek2. This irreversible inhibition is achieved through the alkylation of a specific cysteine residue, Cys22, located in a non-catalytic region of the Nek2 kinase domain.[1][2][3] The presence of a reactive propynamide warhead in the chemical structure of this compound facilitates this covalent modification. The specificity for Cys22 contributes to the inhibitor's selectivity for Nek2 over other kinases that may lack a similarly accessible cysteine residue.[1]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Potency of this compound

TargetAssay TypeIC50 (nM)Reference
Nek2Biochemical Kinase Assay770[1][2][3][6]

Table 2: Cellular Potency of this compound

Cell LineAssay TypeIC50 (µM)TargetReference
RPMI7951Cellular Kinase Assay~1.3Wild-Type Nek2[2]
RPMI7951Cellular Kinase AssayLittle to no effectC22V Mutant Nek2[2]

Table 3: Selectivity Profile of this compound

KinaseActivityIC50 (µM)Reference
Cdk1/CycBInactive>20[3]
Aurora BInactiveNot specified[1][2]
Plk1InactiveNot specified[1][2]

Note: While IC50 values are provided, for a complete characterization of an irreversible inhibitor, kinetic parameters such as k_inact_ and K_I_ are more informative. This data was not available in the reviewed literature.

Signaling Pathways and Biological Impact

Nek2 is a key regulator of centrosome separation and mitotic progression.[1][5] Its inhibition by this compound leads to a cascade of cellular events that can ultimately result in cancer cell death.

Nek2 Signaling Pathway in Mitosis

Caption: Nek2 signaling pathway in mitotic progression and its inhibition by this compound.

Inhibition of Nek2 by this compound prevents the phosphorylation of its substrates, C-Nap1 and rootletin, which are essential components of the intercentrosomal linker.[1] This disruption of the linker leads to failed centrosome separation, subsequent defects in bipolar spindle formation, mitotic arrest, and ultimately, apoptosis in cancer cells.[5]

Impact on Cancer-Related Pathways

Beyond its role in mitosis, Nek2 has been shown to influence other signaling pathways implicated in cancer, including the Wnt/β-catenin and Akt pathways. By inhibiting Nek2, this compound has the potential to modulate these pathways, further contributing to its anti-cancer effects.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay is used to determine the in vitro potency of this compound against purified Nek2 kinase.

  • Reagent Preparation:

    • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, DTT, and a substrate peptide for Nek2.

    • Reconstitute purified, active Nek2 kinase to a working concentration in the reaction buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer.

    • Prepare an ATP solution at a concentration near the K_m_ for Nek2.

  • Assay Procedure:

    • In a 384-well plate, add the Nek2 kinase solution.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for ADP production.

    • Terminate the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Activity Assay

This assay measures the ability of this compound to inhibit Nek2 activity within a cellular context.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., RPMI7951) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or DMSO for a specific duration (e.g., 45 minutes).[2]

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Immunoprecipitate Nek2 from the cell lysates using an anti-Nek2 antibody conjugated to magnetic or agarose beads.

  • In Vitro Kinase Assay with Immunoprecipitated Nek2:

    • Wash the immunoprecipitated Nek2 beads to remove any unbound proteins.

    • Resuspend the beads in a kinase reaction buffer containing a Nek2 substrate and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a set time.

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE and transfer to a membrane.

    • Visualize the phosphorylated substrate by autoradiography.

    • Quantify the band intensities to determine the level of Nek2 kinase activity at each this compound concentration.

    • Calculate the cellular IC50 value as described for the biochemical assay.

Experimental Workflow Visualization

Experimental_Workflow cluster_Biochemical Biochemical Characterization cluster_Cellular Cellular Characterization cluster_Phenotypic Phenotypic Analysis Purified_Nek2 Purified Nek2 Kinase Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Purified_Nek2->Kinase_Assay JH295_Biochem This compound (Serial Dilution) JH295_Biochem->Kinase_Assay IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Cancer_Cells Cancer Cell Line JH295_Cell This compound Treatment Cancer_Cells->JH295_Cell Cell_Lysis Cell Lysis & Nek2 IP JH295_Cell->Cell_Lysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) JH295_Cell->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) JH295_Cell->Apoptosis_Assay Cellular_Kinase_Assay Cellular Kinase Assay Cell_Lysis->Cellular_Kinase_Assay IC50_Cellular Determine Cellular IC50 Cellular_Kinase_Assay->IC50_Cellular Phenotypic_Outcome Assess Phenotypic Effects (Mitotic Arrest, Apoptosis) Cell_Cycle->Phenotypic_Outcome Apoptosis_Assay->Phenotypic_Outcome

Caption: A generalized experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant tool for the study of Nek2 kinase function and a promising lead compound for the development of novel anti-cancer therapeutics. Its irreversible mechanism of action provides sustained inhibition of Nek2, leading to potent anti-proliferative effects in cancer cells. The detailed understanding of its biochemical and cellular activity, as outlined in this guide, is crucial for its continued investigation and potential translation into clinical applications. Further studies to determine its kinetic parameters of irreversible inhibition and a comprehensive kinome-wide selectivity profile will provide a more complete understanding of its pharmacological properties.

References

JH295: A Potent and Selective Irreversible Inhibitor of Nek2 for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of JH295, a novel irreversible inhibitor of NIMA-related kinase 2 (Nek2). This document details its mechanism of action, summarizes key quantitative data, and outlines its potential therapeutic applications in oncology.

Core Concepts

This compound is a potent, selective, and irreversible inhibitor of Nek2 kinase.[1] It functions by covalently modifying a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the kinase.[2] This irreversible binding leads to the inactivation of Nek2's kinase activity.[3] this compound has demonstrated high selectivity for Nek2 over other mitotic kinases such as Cdk1, Aurora B, and Plk1, making it a valuable tool for studying Nek2-specific functions and a promising candidate for therapeutic development.[3][4]

Mechanism of Action

Nek2 is a serine/threonine kinase that plays a crucial role in the regulation of the centrosome cycle, bipolar spindle assembly, and the spindle assembly checkpoint.[4][5] At the onset of mitosis, Nek2 phosphorylates key centrosomal proteins, including C-Nap1 and rootletin, to trigger centrosome separation.[4][6] Dysregulation of Nek2 activity is implicated in tumorigenesis, tumor progression, and drug resistance.[5]

This compound exerts its inhibitory effect through the alkylation of Cys22 on Nek2.[4] This covalent modification irreversibly blocks the kinase's activity. The selectivity of this compound is highlighted by its minimal effect on a C22V mutant of Nek2.[4]

Signaling Pathway

The following diagram illustrates the central role of Nek2 in mitosis and the point of intervention by this compound.

Nek2_Signaling_Pathway Nek2 Signaling Pathway in Mitosis cluster_upstream Upstream Regulation cluster_nek2 Nek2 Activation & Inhibition cluster_downstream Downstream Effects Cell_Cycle_Progression Cell Cycle Progression (G2/M Transition) Nek2 Nek2 Kinase Cell_Cycle_Progression->Nek2 Activates C_Nap1 C-Nap1 Nek2->C_Nap1 Phosphorylates Rootletin Rootletin Nek2->Rootletin Phosphorylates Beta_Catenin β-catenin Nek2->Beta_Catenin Phosphorylates & Stabilizes This compound This compound This compound->Nek2 Irreversibly Inhibits (via Cys22 alkylation) Centrosome_Separation Centrosome Separation C_Nap1->Centrosome_Separation Rootletin->Centrosome_Separation

Diagram of the Nek2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro and in-cell potency of this compound against Nek2.

ParameterValueTargetAssay TypeReference
IC50770 nMNek2Biochemical Assay[1][7]
IC50~1.3 µMWild-Type Nek2In-Cell Assay (RPMI7951 cells)[4][7]
IC50~1.6 µMWild-Type Nek2IP Kinase Assay[1]
IC50>20 µMCdk1/CycBBiochemical Assay[1]

Therapeutic Applications

The overexpression of Nek2 in various cancers, including breast cancer, cholangiocarcinoma, and primary effusion lymphoma (PEL), makes it an attractive therapeutic target.[4][6][8] Inhibition of Nek2 by this compound has shown promising anti-cancer effects.

In PEL, this compound treatment resulted in caspase-3-mediated apoptotic cell death and reduced tumor burden in a mouse model.[8] Furthermore, this compound sensitized PEL cells to other chemotherapeutic agents like rapamycin, suggesting a potential for combination therapies.[8] Knockdown of Nek2 has been shown to inhibit the proliferation of cholangiocarcinoma and breast cancer cell lines.[4][6]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research labs, this section outlines the general methodologies for key experiments based on available information.

In-Cell Nek2 Inhibition Assay

This protocol provides a general workflow for determining the cellular potency of this compound.

Experimental_Workflow Cell_Culture 1. Culture RPMI7951 cells Compound_Treatment 2. Treat cells with varying concentrations of this compound (0.08-20 µM) for 45 minutes Cell_Culture->Compound_Treatment Cell_Lysis 3. Lyse cells to extract proteins Compound_Treatment->Cell_Lysis Immunoprecipitation 4. Immunoprecipitate Nek2 protein Cell_Lysis->Immunoprecipitation Kinase_Assay 5. Perform in vitro kinase assay with immunoprecipitated Nek2 Immunoprecipitation->Kinase_Assay Data_Analysis 6. Quantify kinase activity and calculate IC50 value Kinase_Assay->Data_Analysis

A representative workflow for determining the in-cell IC50 of this compound.

Cell Viability and Apoptosis Assays in Primary Effusion Lymphoma (PEL)

  • Cell Lines: BCBL1, BC1, and JSC1 (KSHV-positive PEL cell lines).

  • Treatment: Cells are treated with a range of this compound concentrations.

  • Viability Assay: Cell viability is assessed at 24, 48, and 72 hours post-treatment using methods such as Trypan blue exclusion or commercial viability assays (e.g., CellTiter-Glo). IC50 values are calculated from dose-response curves.[8]

  • Apoptosis Assay: Apoptosis is quantified by flow cytometry after staining with Annexin V and a viability dye (e.g., propidium iodide).[8] Western blotting for cleaved caspase-3 and cleaved PARP can also be used to confirm apoptotic cell death.[8]

In Vivo Efficacy in a PEL Mouse Model

  • Model: A primary effusion lymphoma mouse model is utilized.

  • Treatment: Mice bearing PEL tumors are treated with this compound.

  • Endpoints: The primary endpoints are tumor burden and overall survival.[8]

  • Toxicity Assessment: Potential toxicity is evaluated by monitoring animal weight and measuring markers of liver function, such as alanine transaminase (ALT) levels in the serum.[8]

Conclusion

This compound is a highly selective and irreversible inhibitor of Nek2 with demonstrated anti-cancer activity in preclinical models. Its well-defined mechanism of action and potent cellular activity make it a valuable research tool and a strong candidate for further therapeutic development, particularly for cancers characterized by Nek2 overexpression. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in a broader range of cancer models.

References

Methodological & Application

Application Notes and Protocols for JH295 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 is a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3][4][5] It functions by covalently binding to a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the kinase.[6][7][8] This covalent modification leads to the irreversible inactivation of Nek2. This compound exhibits high selectivity for Nek2 and does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1, making it a valuable tool for studying the specific roles of Nek2 in cellular processes.[1][2][3][5][8] These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to investigate its inhibitory activity and to probe the function of Nek2.

Mechanism of Action

This compound acts as an irreversible inhibitor of Nek2 kinase.[2][3][4][5] Its mechanism involves the alkylation of the Cys22 residue within the Nek2 protein.[1][2][6][7] This covalent modification prevents the kinase from adopting its active conformation, thereby blocking its catalytic activity.

Quantitative Data Summary

The inhibitory potency of this compound against Nek2 has been determined in various assay formats. The following table summarizes the key quantitative data.

Assay TypeTargetSpeciesSubstrateIC50Reference
In Vitro Kinase AssayNek2Humanβ-casein770 nM[2][4]
Cellular AssayWild-Type Nek2HumanEndogenous~1.3 µM[1][2]
Cellular AssayC22V Mutant Nek2HumanEndogenousNo significant inhibition[1][2]
In Vitro Kinase AssayCdk1/CycBHuman->20 µM[3]

Experimental Protocols

This section provides a detailed protocol for a standard in vitro kinase assay to determine the IC50 of this compound against Nek2. This protocol is a synthesis of established methodologies for in vitro kinase assays.

Materials and Reagents

  • Recombinant human Nek2 (full-length or kinase domain)

  • This compound inhibitor

  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO

  • Substrate: Myelin Basic Protein (MBP) or β-casein

  • [γ-³²P]ATP or unlabeled ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or other detection reagents

  • 96-well plates

  • Plate reader (for non-radiometric assays) or scintillation counter (for radiometric assays)

Experimental Workflow Diagram

G prep_reagents Prepare Reagents (Kinase, Inhibitor, Substrate, ATP) inhibitor_incubation Pre-incubate Nek2 with this compound prep_reagents->inhibitor_incubation kinase_reaction Initiate Kinase Reaction (Add Substrate and ATP) inhibitor_incubation->kinase_reaction stop_reaction Stop Reaction kinase_reaction->stop_reaction detection Detection (e.g., ADP-Glo, Phosphorimaging) stop_reaction->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis

Caption: Workflow for this compound in vitro kinase assay.

Procedure

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. It is recommended to prepare fresh solutions as the compound may be unstable in solution.[1]

    • Prepare serial dilutions of this compound in kinase buffer to achieve the desired final concentrations for the assay.

    • Prepare the kinase buffer as described above.

    • Prepare a solution of the substrate (e.g., 0.2 mg/ml MBP) in kinase buffer.

    • Prepare the ATP solution. For radiometric assays, include [γ-³²P]ATP. For non-radiometric assays like ADP-Glo™, use unlabeled ATP at a concentration near the Km for Nek2 if known, or at a standard concentration (e.g., 10-100 µM).

  • Inhibitor Pre-incubation:

    • In a 96-well plate, add 5 µL of the diluted this compound solutions to each well.

    • Add 10 µL of recombinant Nek2 enzyme (e.g., 5-10 ng) to each well.

    • Incubate the plate at room temperature for 30 minutes. This pre-incubation step is crucial for irreversible inhibitors like this compound to allow for covalent bond formation.

  • Kinase Reaction Initiation:

    • To initiate the kinase reaction, add 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • For Radiometric Assay:

      • Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

      • Separate the reaction products by SDS-PAGE.

      • Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

      • Quantify the band intensities to determine the extent of inhibition.

    • For ADP-Glo™ Assay:

      • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

      • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

      • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Incubate at room temperature for 30-60 minutes.

      • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Nek2 Signaling Pathway

Nek2 is a crucial regulator of mitotic events, particularly those involving the centrosome. The following diagram illustrates a simplified signaling pathway involving Nek2.

Nek2_Signaling_Pathway cluster_G2_M G2/M Transition cluster_mitosis Mitosis Plk1 Plk1 Nek2_inactive Inactive Nek2 Plk1->Nek2_inactive Phosphorylates Nek2_active Active Nek2 Nek2_inactive->Nek2_active Activation Centrosome_linker Centrosome Linker Proteins (C-Nap1, Rootletin) Nek2_active->Centrosome_linker Phosphorylates Hec1 Hec1 Nek2_active->Hec1 Phosphorylates beta_catenin β-catenin Nek2_active->beta_catenin Phosphorylates Centrosome_separation Centrosome Separation Centrosome_linker->Centrosome_separation Kinetochore_attachment Proper Kinetochore- Microtubule Attachment Hec1->Kinetochore_attachment Spindle_formation Bipolar Spindle Formation beta_catenin->Spindle_formation This compound This compound This compound->Nek2_active Irreversibly Inhibits

Caption: Simplified Nek2 signaling pathway in mitosis.

References

Application Notes and Protocols for JH295 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 is a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3] Nek2 is a serine/threonine kinase that plays a crucial role in regulating centrosome separation, spindle formation, and the spindle assembly checkpoint during mitosis.[3][4] Overexpression of Nek2 has been implicated in various malignancies, making it an attractive target for cancer therapy.[3] this compound exerts its inhibitory effect by irreversibly alkylating a non-catalytic cysteine residue (Cys22) near the glycine-rich loop of Nek2.[1][2][4] This high selectivity and irreversible binding make this compound a valuable tool for studying the cellular functions of Nek2 and a potential lead compound for the development of novel anti-cancer therapeutics.

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to assess its biological activity and anti-cancer effects.

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits Nek2 kinase activity.

JH295_Mechanism cluster_0 Nek2 Kinase Domain ATP_Binding_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Binding_Pocket->Phosphorylation ATP Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Phosphorylation Substrate Cys22 Cysteine 22 (Cys22) Inactive_Nek2 Inactive Nek2 This compound This compound (Propynamide Oxindole) This compound->Cys22 Irreversible Alkylation Inactive_Nek2->Phosphorylation Inhibition Cell_Cycle_Progression Cell Cycle Progression Phosphorylation->Cell_Cycle_Progression

Caption: Mechanism of this compound as an irreversible Nek2 inhibitor.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound.

ParameterValueCell Line/SystemReference
IC50 (in vitro)770 nMPurified Nek2 Kinase[1][2]
IC50 (cellular)~1.3 µMRPMI7951 cells expressing wild-type Nek2[1][4]
IC50 (cellular)~1.6 µMCells with endogenous Nek2 (IP kinase assay)[2]

Note: The compound's stability in solution can be a factor; freshly prepared solutions are recommended for optimal results.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cellular effects of this compound.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., breast cancer, cholangiocarcinoma cell lines where Nek2 is overexpressed)[3]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Add 100 µL of the diluted this compound solution to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical interpretation of potential results.

JH295_Workflow Start Start: Hypothesis This compound has anti-cancer activity Cell_Line_Selection Select Cancer Cell Lines (e.g., high Nek2 expression) Start->Cell_Line_Selection Dose_Response Dose-Response & IC50 Determination (MTT/CellTiter-Glo Assay) Cell_Line_Selection->Dose_Response Mechanism_of_Action Investigate Mechanism of Cell Death Dose_Response->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_of_Action->Cell_Cycle_Assay Target_Validation Confirm Target Engagement (Western Blot for p-Nek2) Mechanism_of_Action->Target_Validation Conclusion Conclusion on this compound's In Vitro Efficacy Apoptosis_Assay->Conclusion Cell_Cycle_Assay->Conclusion Target_Validation->Conclusion

Caption: Experimental workflow for this compound evaluation.

JH295_Interpretation Decreased_Viability Decreased Cell Viability? Apoptosis_Induction Apoptosis Induced? Decreased_Viability->Apoptosis_Induction Yes Conclusion_No_Effect Conclusion: This compound ineffective in this model Decreased_Viability->Conclusion_No_Effect No Cell_Cycle_Arrest Cell Cycle Arrest? Apoptosis_Induction->Cell_Cycle_Arrest No Conclusion_Apoptosis Conclusion: This compound induces apoptosis Apoptosis_Induction->Conclusion_Apoptosis Yes G2M_Arrest G2/M Arrest? Cell_Cycle_Arrest->G2M_Arrest Yes Conclusion_Other Conclusion: Other mechanism of cell death Cell_Cycle_Arrest->Conclusion_Other No Conclusion_G2M Conclusion: This compound causes G2/M arrest G2M_Arrest->Conclusion_G2M Yes G2M_Arrest->Conclusion_Other No

Caption: Logical interpretation of experimental results.

Disclaimer

This compound is for research use only and is not intended for human or therapeutic use. Researchers should handle the compound with appropriate safety precautions. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for JH295 in Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 is a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (NEK2).[1][2] NEK2, a serine/threonine kinase, plays a crucial role in the regulation of mitosis, particularly in centrosome separation and spindle assembly.[1] Its overexpression has been documented in a wide array of human cancers, correlating with tumor progression and resistance to therapy. This compound exerts its inhibitory effect through the covalent modification of a non-catalytic cysteine residue (Cys22) within the NEK2 protein, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1] These application notes provide a comprehensive guide for the use of this compound in treating cancer cell lines, including optimal concentrations, detailed experimental protocols, and an overview of the targeted signaling pathways.

Data Presentation: Optimal Concentration of this compound

The optimal concentration of this compound for treating cancer cell lines is dependent on the specific cell line and the desired biological endpoint. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose range.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTime Point (hours)IC50 (µM)Reference
BC-1Primary Effusion Lymphoma24~2.5[3]
48~1.5[3]
72~1.0[3]
BC-3Primary Effusion Lymphoma24~3.0[3]
48~2.0[3]
72~1.5[3]
JSC-1Primary Effusion Lymphoma24~3.5[3]
48~2.5[3]
72~2.0[3]
HEK293 (WT NEK2)Embryonic Kidney45 min~1.3[1]
RPMI7951Melanoma45 min~1.3[2]

Note: The compound's stability in solution is limited; therefore, freshly prepared solutions are recommended for all experiments.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for evaluating its efficacy in cancer cell lines.

NEK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_nek2 NEK2 Kinase cluster_downstream Downstream Effects PLK1 PLK1 NEK2 NEK2 PLK1->NEK2 Activates beta_catenin β-catenin NEK2->beta_catenin Phosphorylates & Stabilizes Centrosome_Separation Centrosome Separation NEK2->Centrosome_Separation Promotes Apoptosis Apoptosis Chemosensitivity Increased Chemosensitivity Cell_Cycle_Arrest Cell Cycle Arrest (G1) This compound This compound This compound->NEK2 Inhibits This compound->Apoptosis This compound->Cell_Cycle_Arrest This compound->Chemosensitivity

Caption: NEK2 Signaling Pathway Inhibition by this compound.

JH295_Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture 1. Cell Culture & Seeding Start->Cell_Culture JH295_Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell_Culture->JH295_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, Trypan Blue) JH295_Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V, Caspase Activity) Viability_Assay->Apoptosis_Assay Cell_Cycle_Analysis 5. Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot 6. Western Blot Analysis (NEK2, β-catenin, Cleaved Caspases) Cell_Cycle_Analysis->Western_Blot Immunofluorescence 7. Immunofluorescence (Centrosome Staining) Western_Blot->Immunofluorescence Data_Analysis 8. Data Analysis & Interpretation Immunofluorescence->Data_Analysis End End: Determine Optimal Concentration & Mechanism of Action Data_Analysis->End

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol is adapted from a study on Primary Effusion Lymphoma (PEL) cell lines.[3]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in a 96-well plate.

    • Allow adherent cells to attach overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. A typical concentration range to test is 0.1 µM to 20 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

    • Remove the old medium and add the medium containing this compound or vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Counting:

    • Harvest the cells. For adherent cells, use trypsinization. For suspension cells, gently resuspend.

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)

This protocol provides a method to detect the induction of apoptosis by observing the cleavage of key apoptotic proteins.[3]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-cleaved caspase-3 (1:1000 dilution)

    • Rabbit anti-PARP (1:1000 dilution)

    • Mouse anti-GAPDH (1:5000 dilution, as a loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following this compound treatment.[3]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1500 rpm for 5 minutes.

    • Discard the ethanol and wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptotic cells).

Western Blot for NEK2 and β-catenin

This protocol is for assessing the effect of this compound on the expression and phosphorylation status of NEK2 and its downstream target β-catenin.

Materials:

  • Same as for the apoptosis Western blot protocol.

  • Primary antibodies:

    • Rabbit anti-NEK2 (1:1000 dilution)

    • Rabbit anti-β-catenin (1:1000 dilution)

    • Rabbit anti-phospho-β-catenin (Ser33/37/Thr41) (1:1000 dilution)

    • Mouse anti-β-actin (1:5000 dilution, as a loading control)

Procedure:

  • Follow the same procedure as outlined in the apoptosis Western blot protocol, substituting the primary antibodies as listed above. A decrease in total NEK2 and/or β-catenin levels, or a change in the phosphorylation status of β-catenin, would indicate target engagement and downstream pathway modulation by this compound.

Immunofluorescence for Centrosome Visualization

This protocol allows for the visualization of centrosomes to assess the impact of NEK2 inhibition on centrosome integrity and separation.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody:

    • Mouse anti-γ-tubulin (1:500 dilution)

  • Fluorescently-labeled secondary antibody (e.g., Goat anti-mouse Alexa Fluor 488, 1:1000 dilution)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a culture dish.

    • Treat with this compound for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.2% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-γ-tubulin antibody in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody in blocking solution for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the cells using a fluorescence microscope. Analyze for changes in centrosome number and separation.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal parameters for your research. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for JH295 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3][4] Nek2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation and the assembly of the bipolar spindle during mitosis.[3][5] Dysregulation of Nek2 activity is implicated in various cancers, making it an attractive therapeutic target.[3][6] this compound exerts its inhibitory effect through the alkylation of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of Nek2.[1][2][3][4][5] This covalent modification leads to the irreversible inactivation of the kinase. A key advantage of this compound is its high selectivity for Nek2, with minimal activity against other mitotic kinases such as Cdk1, Aurora B, or Plk1.[1][2][3][4][5] These properties make this compound an excellent tool compound for studying Nek2 biology and for identifying novel Nek2 inhibitors in a high-throughput screening (HTS) setting.

These application notes provide a comprehensive overview of the use of this compound in HTS campaigns, including its mechanism of action, quantitative data, a detailed experimental protocol for a biochemical HTS assay, and a protocol for a cell-based phenotypic assay.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound
ParameterValueSpeciesAssay TypeReference
IC₅₀ (Biochemical)770 nMHumanRecombinant Nek2 Kinase Assay[1][2][4]
IC₅₀ (Cellular)~1.3 µMHumanIP Kinase Assay (RPMI7951 cells)[1][3][5]
IC₅₀ (Cellular)1.6 µMHumanIP Kinase Assay[2]
Table 2: Selectivity Profile of this compound
KinaseActivityReference
Cdk1Inactive[1][2][3][4][5]
Aurora BInactive[1][2][3][4][5]
Plk1Inactive[1][2][3][4][5]
Mps1Not significantly inhibited[3]

Signaling Pathway

The diagram below illustrates the central role of Nek2 in the G2/M transition of the cell cycle, leading to centrosome separation.

Nek2_Signaling_Pathway Nek2 Signaling Pathway in Centrosome Separation G2_Phase G2 Phase Nek2_Inactive Inactive Nek2 (Dimer) G2_Phase->Nek2_Inactive Activation Signal Mitosis Mitosis Nek2_Active Active Nek2 (Autophosphorylated) Nek2_Inactive->Nek2_Active Autophosphorylation C_Nap1_Rootletin C-Nap1 / Rootletin (Linker Proteins) Nek2_Active->C_Nap1_Rootletin Phosphorylation This compound This compound This compound->Nek2_Active Irreversible Inhibition (Alkylation of Cys22) Centrosome_Cohesion Cohesive Centrosomes Phospho_Linker Phosphorylated C-Nap1 / Rootletin C_Nap1_Rootletin->Phospho_Linker Centrosome_Separation Centrosome Separation Phospho_Linker->Centrosome_Separation Dissociation of Linker Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Bipolar_Spindle->Mitosis

Caption: Nek2 activation at the G2/M transition leads to phosphorylation of centrosomal linker proteins, causing centrosome separation and bipolar spindle formation. This compound irreversibly inhibits active Nek2.

Experimental Protocols

Biochemical High-Throughput Screening for Nek2 Inhibitors using an ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay to measure the kinase activity of Nek2, suitable for high-throughput screening to identify novel inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human Nek2 (full-length, active)

  • Nek2 peptide substrate (e.g., a generic serine/threonine kinase substrate or a Nek2-specific peptide)

  • ATP (Adenosine 5'-triphosphate)

  • This compound (as a positive control)

  • DMSO (Dimethyl sulfoxide)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, solid-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series for determining the IC₅₀ value. For a primary screen of a compound library, prepare compounds at a single concentration (e.g., 10 µM).

    • Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate. Include wells with DMSO only as negative controls (100% kinase activity) and wells with a high concentration of this compound as positive controls (0% kinase activity).

  • Enzyme Addition:

    • Prepare a solution of recombinant Nek2 in kinase buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Add 5 µL of the Nek2 solution to each well of the assay plate.

  • Compound Incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

  • Kinase Reaction Initiation:

    • Prepare a substrate solution containing the Nek2 peptide substrate and ATP in kinase buffer. The concentrations of both should be at or near their respective Km values, which should be determined experimentally.

    • Add 5 µL of the substrate solution to each well to initiate the kinase reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The data can be analyzed by calculating the percentage of inhibition for each compound relative to the positive and negative controls. For dose-response curves, the IC₅₀ values can be determined using a suitable curve-fitting algorithm (e.g., a four-parameter logistic model).

Cell-Based High-Content Screening for Nek2 Inhibition of Centrosome Separation

This protocol describes a phenotypic screen to identify compounds that inhibit Nek2-mediated centrosome separation in cells. This assay relies on automated microscopy and image analysis.

Materials:

  • A suitable human cell line (e.g., U2OS, HeLa)

  • Cell culture medium and supplements

  • This compound (as a positive control)

  • DMSO

  • 384-well clear-bottom imaging plates

  • Primary antibody against a centrosomal marker (e.g., pericentrin, γ-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI, Hoechst 33342)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • High-content imaging system

Protocol:

  • Cell Seeding:

    • Seed cells into 384-well imaging plates at a density that results in a sub-confluent monolayer after 24 hours.

  • Compound Treatment:

    • Prepare compound plates as described in the biochemical assay protocol.

    • Treat the cells with the compounds for a duration that allows for the observation of effects on the cell cycle, typically 18-24 hours. This timing should be optimized to capture a significant population of cells in the G2/M phase.

  • Cell Fixation and Permeabilization:

    • After incubation, carefully remove the culture medium.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody against the centrosomal marker, diluted in blocking buffer, overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and the nuclear stain, diluted in blocking buffer, for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging:

    • Acquire images of the cells using a high-content imaging system. Capture images in at least two channels (one for the nuclear stain and one for the centrosomal marker).

  • Image Analysis:

    • Use an automated image analysis software to:

      • Identify individual cells based on the nuclear stain.

      • Identify and count the number of centrosomes (foci of the centrosomal marker) within each cell.

      • Classify cells as having either one (unseparated) or two or more (separated) centrosomes.

    • The primary readout is the percentage of cells with separated centrosomes.

  • Data Analysis:

    • Calculate the percentage of cells with separated centrosomes for each treatment condition.

    • Determine the inhibitory effect of the compounds by comparing the percentage of cells with separated centrosomes in treated wells to that in DMSO-treated wells. This compound should cause a dose-dependent decrease in the percentage of cells with separated centrosomes.

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel Nek2 inhibitors.

HTS_Workflow High-Throughput Screening Workflow for Nek2 Inhibitors Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response IC50_Det IC₅₀ Determination Dose_Response->IC50_Det Secondary_Assays Secondary Assays (e.g., Cell-based) IC50_Det->Secondary_Assays Selectivity Selectivity Profiling Secondary_Assays->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

References

Application Notes and Protocols: Western Blot Analysis of Nek2 Phosphorylation Following JH295 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in the regulation of mitosis, particularly in centrosome separation and spindle formation.[1] Its activity is tightly regulated, in part by autophosphorylation, which is essential for its activation.[2] Dysregulation of Nek2 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[3] JH295 is a potent and selective irreversible inhibitor of Nek2, binding to a non-catalytic cysteine residue (Cys22) near the glycine-rich loop.[4] This covalent modification inactivates the kinase.[4]

These application notes provide a detailed protocol for analyzing the phosphorylation status of Nek2 in cultured cells following treatment with this compound, using Western blotting as the primary detection method. The inhibition of Nek2's kinase activity by this compound is expected to lead to a reduction in its autophosphorylation, which can be detected by a phospho-specific antibody.

Data Presentation

The inhibitory effect of this compound on Nek2 kinase activity has been quantified in cellular assays. This data is crucial for designing experiments to probe the downstream effects of Nek2 inhibition.

Compound Target Assay Type Cell Line IC50 Reference
This compoundWild-Type Nek2IP Kinase AssayRPMI7951~1.3 µM[3][5]
This compoundRecombinant Nek2in vitro Kinase Assay-770 nM[5][6]

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

Nek2_Signaling_Pathway cluster_0 Nek2 Activation cluster_1 This compound Inhibition cluster_2 Downstream Effects Nek2_inactive Inactive Nek2 Nek2_active Active p-Nek2 Nek2_inactive->Nek2_active Autophosphorylation (e.g., pSer171) This compound This compound Downstream Downstream Substrates Nek2_active->Downstream This compound->Nek2_inactive Irreversible Inhibition (alkylation of Cys22) Phospho_Downstream Phosphorylated Substrates Downstream->Phospho_Downstream Phosphorylation

Caption: Nek2 signaling and inhibition by this compound.

Western_Blot_Workflow start Cell Culture treatment This compound Treatment (e.g., 1-10 µM) start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Nek2 or anti-Nek2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for Nek2 phosphorylation analysis.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, K-562, or a relevant primary effusion lymphoma cell line) in appropriate culture dishes and grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Note that this compound may be unstable in solution, so fresh preparation is recommended.[5]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 24-48 hours). A vehicle control (DMSO) must be included.

Protein Extraction
  • Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. Keeping samples on ice and pre-chilling reagents is crucial to prevent dephosphorylation.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add the ice-cold lysis buffer to the culture dish and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10%) and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated Nek2 (e.g., anti-phospho-Nek2 Ser171) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[7]

    • For a loading control, a separate membrane can be incubated with an antibody against total Nek2 or a housekeeping protein like GAPDH.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL (enhanced chemiluminescence) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Nek2 signal to the total Nek2 or GAPDH signal to determine the relative change in Nek2 phosphorylation after this compound treatment.

References

Application Notes and Protocols for Investigating Centrosome Integrity Following Nek2 Inhibition with JH295

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JH295 is a potent and selective irreversible inhibitor of the NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in the regulation of centrosome separation and mitotic progression.[1][2][3][4][5] Nek2 is localized at the centrosome, the primary microtubule-organizing center in animal cells, and its activity is essential for the timely separation of duplicated centrosomes at the G2/M transition.[2][6] Dysregulation of Nek2 has been implicated in cancer due to its role in maintaining genomic stability.[1][3]

These application notes provide a comprehensive protocol for utilizing immunofluorescence microscopy to investigate the effects of this compound on centrosome integrity. By treating cells with this compound and subsequently staining for specific centrosomal markers, researchers can elucidate the functional consequences of Nek2 inhibition on centrosome structure and duplication. This protocol is intended for researchers, scientists, and drug development professionals working in cell biology and oncology.

Principle

The protocol outlines the treatment of cultured cells with the Nek2 inhibitor this compound, followed by immunofluorescent labeling of centrosomes and cellular structures. The core of this technique involves fixing and permeabilizing the cells to allow antibodies access to intracellular antigens. A primary antibody specific to a centrosomal protein (e.g., γ-tubulin or Pericentrin) is used to label the centrosomes. Subsequently, a secondary antibody conjugated to a fluorophore, which recognizes the primary antibody, is applied for visualization. Nuclear DNA is counterstained with DAPI to facilitate cell cycle staging and the assessment of cellular morphology. This method allows for the high-resolution imaging and quantification of centrosomal characteristics following Nek2 inhibition.

Materials and Reagents

ReagentSupplierCat. No.
This compoundMedChemExpressHY-111653
Human U2OS cellsATCCHTB-96
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Formaldehyde, 37%Sigma-AldrichF8775
Triton™ X-100Sigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Anti-γ-tubulin antibody (mouse)Sigma-AldrichT6557
Anti-Pericentrin antibody (rabbit)Abcamab4448
Goat anti-mouse IgG (H+L), Alexa Fluor 488InvitrogenA11001
Goat anti-rabbit IgG (H+L), Alexa Fluor 594InvitrogenA11012
DAPI (4',6-diamidino-2-phenylindole)InvitrogenD1306
ProLong™ Gold Antifade MountantInvitrogenP36930
Glass coverslipsVWR48393-241
24-well tissue culture platesCorning3524

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Seed U2OS cells onto glass coverslips in a 24-well plate at a density of 5 x 104 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

  • Incubation: Remove the culture medium from the wells and replace it with the medium containing this compound or a vehicle control (DMSO). Incubate for the desired duration (e.g., 24 hours).

Immunofluorescence Staining
  • Fixation: After treatment, aspirate the medium and wash the cells once with PBS. Fix the cells by adding 4% formaldehyde in PBS to each well and incubating for 15 minutes at room temperature.[7]

  • Washing: Aspirate the formaldehyde solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature to permeabilize the cell membranes.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-γ-tubulin and anti-Pericentrin) in the blocking buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add the diluted primary antibody solution to the cells. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Aspirate the wash buffer and add the diluted secondary antibody solution. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution (300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.

  • Imaging: Image the stained cells using a fluorescence or confocal microscope.

Data Presentation

Quantitative Analysis of Centrosome Number

The number of centrosomes per cell can be quantified to assess the effect of this compound treatment. The following table provides a template for presenting such data.

TreatmentConcentration (µM)% of Cells with 1 Centrosome% of Cells with 2 Centrosomes% of Cells with >2 Centrosomes
Vehicle (DMSO)-15805
This compound0.118784
This compound125705
This compound1040555

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 Immunofluorescence Staining cluster_3 Analysis a Seed U2OS cells on coverslips b Incubate for 24h a->b c Prepare this compound dilutions b->c d Treat cells for 24h c->d e Fix with 4% Formaldehyde d->e f Permeabilize with 0.25% Triton X-100 e->f g Block with 1% BSA f->g h Incubate with Primary Antibodies g->h i Incubate with Secondary Antibodies h->i j Counterstain with DAPI i->j k Mount coverslips j->k l Image with Fluorescence Microscope k->l m Quantify Centrosome Number l->m

Caption: Workflow for immunofluorescence analysis of centrosomes after this compound treatment.

Nek2 Signaling Pathway in Centrosome Separation

G cluster_0 G2 Phase cluster_1 G2/M Transition cluster_2 Mitosis Centrosomes_linked Duplicated Centrosomes (Linked) C_Nap1 C-Nap1 Centrosomes_linked->C_Nap1 linked by Rootletin Rootletin Centrosomes_linked->Rootletin linked by Nek2 Nek2 Kinase Phospho_C_Nap1 Phosphorylated C-Nap1 Nek2->Phospho_C_Nap1 phosphorylates Phospho_Rootletin Phosphorylated Rootletin Nek2->Phospho_Rootletin phosphorylates This compound This compound This compound->Nek2 inhibits Centrosome_Separation Centrosome Separation Phospho_C_Nap1->Centrosome_Separation leads to Phospho_Rootletin->Centrosome_Separation leads to Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle

Caption: Role of Nek2 in centrosome separation and its inhibition by this compound.

References

JH295: A Chemical Probe for Interrogating Nek2 Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in regulating centrosome separation, bipolar spindle formation, and the spindle assembly checkpoint during mitosis.[1][2] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[1][3] JH295 is a potent, selective, and irreversible inhibitor of Nek2, serving as a valuable chemical probe to elucidate the kinase's cellular functions.[1][4][5][6][7] These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in cellular and biochemical assays.

Mechanism of Action

This compound acts as an irreversible inhibitor of Nek2 by covalently modifying a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop.[1][4][5][7] This alkylation event leads to the inactivation of the kinase.[1] The irreversible nature of this inhibition provides a sustained blockade of Nek2 activity, which can be advantageous for cellular studies.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound
Assay TypeTargetIC50Cell LineNotesReference
Biochemical AssayNek2770 nM-In vitro kinase assay.[1][4][5][6]
Cellular AssayWild-Type (WT) Nek2~1.3 µMRPMI7951Inhibition of immunoprecipitated Nek2 after 45 minutes of treatment.[1][4]
Cellular AssayC22V Mutant Nek2Little to no effectRPMI7951Demonstrates the requirement of Cys22 for inhibition.[1][4]
Cellular Assay (PEL)Nek2Varies (nM to low µM range)BCBL1, BC1, JSC1IC50 values determined at 24, 48, and 72 hours post-treatment in Primary Effusion Lymphoma (PEL) cells.[8]
Table 2: Selectivity Profile of this compound
KinaseActivityAssay TypeReference
Cdk1Inactive (IC50 > 20 µM)In vitro[4][6]
Aurora BNot affectedCellular[1][4][5][7]
Plk1Not affectedCellular[1][4][5][7]
Mps1Not significantly inhibitedCellular[1][5]

Signaling Pathway and Experimental Workflow Diagrams

Nek2_Signaling_Pathway cluster_mitosis Mitotic Entry cluster_inhibition Inhibition by this compound Nek2 Nek2 C-Nap1 C-Nap1 Nek2->C-Nap1 P Rootletin Rootletin Nek2->Rootletin P Hec1 Hec1 Nek2->Hec1 P Centrosome_Separation Centrosome Separation C-Nap1->Centrosome_Separation Rootletin->Centrosome_Separation Bipolar_Spindle Bipolar Spindle Assembly Centrosome_Separation->Bipolar_Spindle Kinetochore_Microtubule Kinetochore-Microtubule Attachment Hec1->Kinetochore_Microtubule This compound This compound This compound->Nek2 Irreversible Inhibition (alkylation of Cys22)

Caption: Nek2 signaling pathway in mitosis and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Kinase Assay (Recombinant Nek2) Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Culture Cell Culture (e.g., RPMI7951, A549, PEL cells) JH295_Treatment This compound Treatment (Varying concentrations and times) Cell_Culture->JH295_Treatment IP_Kinase_Assay Immunoprecipitation Kinase Assay JH295_Treatment->IP_Kinase_Assay Cell_Viability Cell Viability/Apoptosis Assay JH295_Treatment->Cell_Viability Spindle_Analysis Spindle Assembly/Chromosome Congression Analysis JH295_Treatment->Spindle_Analysis Xenograft_Model Xenograft Mouse Model (e.g., PEL) JH295_Admin This compound Administration (e.g., 15 mg/kg) Xenograft_Model->JH295_Admin Tumor_Monitoring Monitor Tumor Burden and Survival JH295_Admin->Tumor_Monitoring Toxicity_Assessment Toxicity Assessment (e.g., ALT levels) JH295_Admin->Toxicity_Assessment

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Note: this compound is reported to be unstable in solution; it is recommended to prepare solutions freshly before use.[4]

In Vitro Nek2 Kinase Assay

This protocol is adapted from methodologies used to characterize irreversible kinase inhibitors.[9]

Materials:

  • Recombinant wild-type (WT) or C22V mutant Nek2 kinase domain

  • This compound

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 5 mM MgCl₂, 0.1 mM EDTA, 0.08 mg/mL BSA)

  • ATP (100 µM final concentration)

  • Substrate (e.g., myelin basic protein)

  • ³²P-γ-ATP

  • DMSO

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, incubate 15 nM of WT or C22V Nek2 with the desired concentration of this compound (or DMSO as a vehicle control) in kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., 3%).

  • Incubate for 30 minutes at room temperature to allow for covalent modification.

  • Initiate the kinase reaction by adding the substrate and ATP (spiked with ³²P-γ-ATP).

  • Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Nek2 Activity Assay (Immunoprecipitation Kinase Assay)

This protocol allows for the assessment of this compound's effect on Nek2 activity within a cellular context.[4]

Materials:

  • Human cell line expressing Nek2 (e.g., HEK293 cells with tetracycline-inducible HA-tagged Nek2, or RPMI7951 cells)

  • This compound

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-HA antibody or anti-Nek2 antibody

  • Protein A/G agarose beads

  • Kinase reaction buffer (as described above)

  • Substrate and ³²P-γ-ATP

Protocol:

  • Plate cells and allow them to adhere overnight. If using an inducible system, induce Nek2 expression.

  • Treat the cells with varying concentrations of this compound (e.g., 0.08-20 µM) or DMSO for 45 minutes.[4]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the supernatant with an anti-HA or anti-Nek2 antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for an additional 1-2 hours.

  • Wash the immunoprecipitates several times with lysis buffer and then with kinase reaction buffer.

  • Resuspend the beads in kinase reaction buffer containing the substrate and ³²P-γ-ATP.

  • Perform the kinase assay as described in Protocol 1 (steps 5-9).

Spindle Assembly and Chromosome Congression Assay

This protocol is used to assess the off-target effects of this compound on key mitotic processes.[1][7]

Materials:

  • A549 or other suitable cell line

  • This compound

  • Nocodazole (as a positive control for spindle disruption)

  • Complete cell culture medium

  • Fixative (e.g., ice-cold methanol)

  • Primary antibodies: anti-α-tubulin (for microtubules) and anti-γ-tubulin (for centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI (for DNA staining)

  • Microscope with fluorescence imaging capabilities

Protocol:

  • Plate cells on coverslips and allow them to adhere.

  • Treat cells with this compound, a vehicle control (DMSO), or a positive control (e.g., nocodazole) for a duration relevant to the cell cycle (e.g., 16-24 hours).

  • Fix the cells with ice-cold methanol.

  • Permeabilize the cells (if necessary) and block with a suitable blocking buffer.

  • Incubate with primary antibodies against α-tubulin and γ-tubulin.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

  • Stain the DNA with DAPI.

  • Mount the coverslips onto microscope slides.

  • Examine the cells under a fluorescence microscope to assess bipolar spindle formation and chromosome alignment at the metaphase plate. This compound is not expected to perturb these processes.[1][5][7]

In Vivo Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse model.[8]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID/gamma)

  • Tumor cells (e.g., BCBL1-luciferase for PEL)

  • This compound

  • Vehicle (e.g., sterile 100% DMSO)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • Calipers for tumor measurement

Protocol:

  • Inject tumor cells into the mice to establish xenografts. For PEL, intraperitoneal injection is common.

  • Once tumors are established or on a predetermined schedule, randomize the mice into treatment and control groups.

  • Prepare a fresh solution of this compound in the vehicle. A dose of 15 mg/kg has been used.[8]

  • Administer this compound or the vehicle to the mice via an appropriate route (e.g., intraperitoneal injection). The dosing schedule should be determined based on the tumor model and compound stability (e.g., weekly).[8]

  • Monitor tumor burden over time. For luciferase-expressing tumors, this can be done non-invasively using bioluminescence imaging. For solid tumors, use calipers to measure tumor volume.

  • Monitor the health and body weight of the mice throughout the study.

  • At the end of the study, collect tissues for further analysis. To assess toxicity, serum can be collected to measure markers like alanine transaminase (ALT) for liver function.[8]

  • Analyze the data to determine the effect of this compound on tumor growth and overall survival.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of Nek2, making it an invaluable tool for studying the biological roles of this kinase. Its demonstrated utility in biochemical, cellular, and in vivo models provides a robust platform for investigating Nek2-dependent processes and for the preclinical evaluation of Nek2 as a therapeutic target in cancer and other diseases.[1][3][8][10] The protocols outlined above provide a starting point for researchers to effectively utilize this compound in their investigations.

References

Protocol for JH295 in Live-Cell Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of JH295, a potent and selective irreversible inhibitor of NEK2 kinase, in live-cell imaging studies. These guidelines are intended for researchers, scientists, and drug development professionals investigating the cellular effects of NEK2 inhibition.

Introduction

This compound is a crucial tool for studying the role of NEK2 (NIMA-related kinase 2) in various cellular processes, particularly in cancer biology. NEK2 is a serine/threonine kinase that plays a significant role in centrosome separation, spindle formation, and cell cycle progression.[1][2] Its dysregulation is implicated in the development and progression of several cancers, including primary effusion lymphoma (PEL).[3] this compound acts as an irreversible inhibitor by alkylating Cys22 of NEK2, leading to the inhibition of its kinase activity.[1][4][5] This inhibition has been shown to induce G1 cell-cycle arrest, caspase-3-mediated apoptosis, and a reduction in drug resistance in cancer cells.[3] Live-cell imaging provides a powerful approach to dynamically visualize and quantify these cellular events in response to this compound treatment.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound, providing a basis for designing live-cell imaging experiments.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
NEK2 KinaseBiochemical Assay770 nM[1][4][5]
Wild-Type NEK2 (in cells)Cellular Assay~1.3 µM[1][4]
Cdk1, Aurora B, Plk1Cellular AssayNo significant inhibition[1][4]

Table 2: IC50 Values of this compound in Primary Effusion Lymphoma (PEL) Cell Lines

Cell Line24 hours48 hours72 hoursReference
BCBL1Not SpecifiedNot SpecifiedNot Specified[3]
BC1Not SpecifiedNot SpecifiedNot Specified[3]
JSC1Not SpecifiedNot SpecifiedNot Specified[3]

Note: The specific IC50 values for each time point were presented as curves in the source material. Researchers should refer to the original publication for detailed graphical data.[3]

Signaling Pathway of NEK2 Inhibition by this compound

The following diagram illustrates the signaling pathway affected by this compound. This compound directly inhibits NEK2, leading to downstream effects on cell cycle regulation and apoptosis.

NEK2_Signaling_Pathway cluster_downstream Downstream Effects of NEK2 Inhibition cluster_outcomes Cellular Outcomes This compound This compound NEK2 NEK2 This compound->NEK2 Inhibits beta_catenin β-catenin (Phosphorylation & Activation) NEK2->beta_catenin Activates Bcl_xL Bcl-xL (Pro-survival) NEK2->Bcl_xL Maintains Caspase3 Caspase-3 Activation NEK2->Caspase3 Indirectly Inhibits CellCycle Cell Cycle Progression NEK2->CellCycle Promotes beta_catenin->CellCycle Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Caspase3->Apoptosis G1_Arrest G1 Arrest Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_treatment Treatment & Staining cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Cell_Seeding Seed cells in glass-bottom dish Incubation Incubate overnight Cell_Seeding->Incubation Add_Reagents Add this compound and probes to cells Incubation->Add_Reagents Prepare_Reagents Prepare this compound and fluorescent probes Prepare_Reagents->Add_Reagents Microscope_Setup Place dish on microscope (37°C, 5% CO2) Add_Reagents->Microscope_Setup Time_Lapse Acquire time-lapse images Microscope_Setup->Time_Lapse Image_Processing Image processing and segmentation Time_Lapse->Image_Processing Quantification Quantify cellular events (e.g., apoptosis, cell cycle) Image_Processing->Quantification Statistical_Analysis Statistical analysis Quantification->Statistical_Analysis

References

Application Notes and Protocols for Utilizing JH295 in the Study of Mitotic Spindle Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 is a potent, selective, and irreversible inhibitor of the NIMA-related kinase 2 (Nek2)[1][2][3]. It functions through the alkylation of a non-catalytic cysteine residue, Cys22, within the Nek2 protein[1][2]. This high selectivity for Nek2, with minimal off-target effects on other key mitotic kinases such as Cdk1, Aurora B, or Plk1, establishes this compound as a precise molecular tool for dissecting the specific roles of Nek2 in cellular processes[1][3][4].

While Nek2 is implicated in various mitotic events, its primary role at the onset of mitosis is the regulation of centrosome separation, a critical prerequisite for the formation of a bipolar mitotic spindle[2][5][6]. Nek2 phosphorylates key proteins of the inter-centrosomal linker, including C-Nap1 and rootletin, triggering their dissociation from the centrosome and allowing the duplicated centrosomes to move apart[2][5][7]. Although this compound does not grossly perturb the assembly of a bipolar spindle, it serves as an invaluable agent to study the consequences of inhibiting Nek2-mediated centrosome disjunction on the fidelity and dynamics of subsequent mitotic spindle formation[1][3]. These application notes provide detailed protocols for utilizing this compound to investigate the role of Nek2 in this fundamental aspect of mitosis.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and cellular effects of this compound.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (in vitro) 770 nMRecombinant Nek2[2]
IC50 (cellular) ~1.3 µMRPMI7951 cells (Wild-Type Nek2)[2]
IC50 (cellular) Little to no effectRPMI7951 cells (C22V mutant Nek2)[2]
Selectivity No significant inhibitionCdk1, Aurora B, Plk1, Mps1[1][3]

Table 2: Effects of Nek2 Inhibition on Mitotic Events

ParameterObservation upon Nek2 InhibitionMethod of InhibitionReference
Centrosome Separation Inhibition/DelayKinase-dead Nek2A, siRNA[1][8]
Bipolar Spindle Assembly Not significantly perturbedThis compound[1][3]
Chromosome Congression Not significantly perturbedThis compound[1]
Spindle Assembly Checkpoint Not significantly affectedThis compound[1][3]

Signaling Pathway and Experimental Workflow

Nek2 Signaling Pathway in Centrosome Separation

Nek2_Pathway cluster_G2_M G2/M Transition cluster_centrosome Centrosome Plk1 Plk1 Mst2_hSav Mst2/hSav Plk1->Mst2_hSav activates Nek2_inactive Inactive Nek2 Mst2_hSav->Nek2_inactive phosphorylates PP1 PP1 Nek2_active Active Nek2 PP1->Nek2_active inhibits Nek2_inactive->Nek2_active activation CNap1_Rootletin C-Nap1/Rootletin Linker Nek2_active->CNap1_Rootletin phosphorylates Centrosome_Cohesion Centrosome Cohesion Centrosome_Separation Centrosome Separation CNap1_Rootletin->Centrosome_Cohesion maintains CNap1_Rootletin_P Phosphorylated C-Nap1/Rootletin CNap1_Rootletin_P->Centrosome_Separation allows This compound This compound This compound->Nek2_active irreversibly inhibits

Caption: Nek2 activation at the G2/M transition and its role in centrosome separation.

Experimental Workflow for Studying Nek2 Inhibition with this compound

JH295_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., U2OS, HeLa) Cell_Sync Cell Synchronization (Thymidine-Nocodazole Block) Cell_Culture->Cell_Sync JH295_Treat This compound Treatment (e.g., 1-10 µM) Cell_Sync->JH295_Treat Control_Treat Vehicle Control (DMSO) Cell_Sync->Control_Treat IF Immunofluorescence JH295_Treat->IF Biochem Biochemical Assays JH295_Treat->Biochem Western Western Blot JH295_Treat->Western Control_Treat->IF Control_Treat->Biochem Control_Treat->Western Microscopy Microscopy & Imaging IF->Microscopy Quantification Quantification of Centrosome Separation Microscopy->Quantification

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of JH295, a potent and irreversible Nek2 inhibitor. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide: this compound Solubility Issues

Question: I am having trouble dissolving this compound. What are the recommended solvents and procedures?

Answer:

This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). However, proper technique is crucial for successful dissolution.

  • Recommended Solvent: The primary recommended solvent for preparing stock solutions of this compound is DMSO.

  • Dissolution Procedure: To achieve maximum solubility, the use of ultrasonication is recommended.[1] It is also crucial to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly impact the solubility of this compound.[1]

  • Observed Solubility: Reported solubility in DMSO varies, with values of up to 55 mg/mL (171.69 mM) being cited.[1] Another source suggests a maximum concentration of 100 mM (32.03 mg/mL) in DMSO.

  • Solution Stability: this compound solutions are unstable and it is highly recommended to prepare them freshly for each experiment.[1] If storage is necessary, store in a tightly sealed container at -20°C for short-term storage.

Question: My experimental buffer is aqueous, and my this compound stock is in DMSO. How do I prevent precipitation upon dilution?

Answer:

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules. Here are some strategies to mitigate this:

  • Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution, ideally below 0.5%.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer.

  • Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Solubility in Aqueous Buffers: The solubility of this compound in aqueous buffers like PBS is expected to be low. If you continue to experience precipitation, you may need to determine the experimental solubility of this compound in your specific buffer system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for in vivo studies with this compound?

Q2: How should I store the solid compound and its solutions?

A2:

  • Solid this compound: Store the solid powder at -20°C under a dry, inert atmosphere (e.g., nitrogen).[1]

  • This compound Solutions: As previously mentioned, freshly prepared solutions are strongly recommended due to the compound's instability in solution.[1] If short-term storage is unavoidable, store at -80°C.

Q3: Is this compound soluble in other organic solvents like ethanol or methanol?

A3: Specific quantitative solubility data for this compound in ethanol or methanol is not widely reported. If DMSO is not compatible with your experimental setup, you will need to experimentally determine the solubility in alternative organic solvents. A general protocol for this is provided below.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO55171.69Requires ultrasonication. Use of fresh, anhydrous DMSO is critical.[1]
DMSO32.03100-

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol describes a standard shake-flask method to determine the solubility of this compound in a solvent of interest.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS, ethanol) in a sealed vial. The excess solid should be clearly visible.

    • Incubate the vial at a constant temperature (e.g., 25°C or 37°C) in a shaker or orbital incubator for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • After incubation, allow the vial to stand to let the undissolved solid settle.

    • Carefully collect the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the supernatant at a high speed (e.g., >10,000 x g) for 10-15 minutes and then collect the clear liquid. Alternatively, filter the supernatant through a 0.22 µm filter that is compatible with the solvent.

  • Quantification of Solubilized this compound:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Analyze the saturated supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a standard curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its analytical signal on the standard curve. This concentration represents the solubility of this compound in that solvent at the tested temperature.

Visualizations

This compound Mechanism of Action and the Nek2 Signaling Pathway

This compound is an irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1] It acts by forming a covalent bond with the Cysteine 22 (Cys22) residue within the kinase domain of Nek2.[1] Nek2 is a crucial regulator of the cell cycle, particularly in centrosome separation during mitosis.[2][3] The pathway diagram below illustrates the key interactions of Nek2.

Nek2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_nek2 Nek2 Kinase cluster_downstream Downstream Effectors MAPK_Pathway MAPK_Pathway Nek2 Nek2 MAPK_Pathway->Nek2 Activates Plk1 Plk1 Plk1->Nek2 Activates C-Nap1 C-Nap1 Nek2->C-Nap1 Phosphorylates Rootletin Rootletin Nek2->Rootletin Phosphorylates beta-catenin beta-catenin Nek2->beta-catenin Phosphorylates Centrosome_Separation Centrosome_Separation C-Nap1->Centrosome_Separation Rootletin->Centrosome_Separation This compound This compound This compound->Nek2 Inhibits (irreversible)

Caption: Simplified Nek2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis Start Start: Excess this compound + Test Solvent Incubation Incubate with shaking (24-48h at constant temp) Start->Incubation Centrifugation Centrifuge to pellet undissolved solid Incubation->Centrifugation Filtration Alternatively, filter supernatant (0.22 µm) Incubation->Filtration Collect_Supernatant Collect clear supernatant Centrifugation->Collect_Supernatant Filtration->Collect_Supernatant HPLC_Analysis Analyze by HPLC-UV Collect_Supernatant->HPLC_Analysis Quantification Quantify against a standard curve HPLC_Analysis->Quantification End End: Determine Solubility Quantification->End

Caption: Workflow for determining the experimental solubility of this compound.

References

how to prepare stable solutions of JH295

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and handling of stable solutions of JH295, a potent and irreversible Nek2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][3]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is approximately 55 mg/mL, which corresponds to a molar concentration of about 171.69 mM.[1][2][3] Sonication may be required to achieve complete dissolution.[1][3]

Q3: How should solid this compound be stored?

A3: Solid this compound should be stored at -20°C under a nitrogen atmosphere to maintain its stability.[1][4]

Q4: How stable is this compound in solution, and how should I store stock solutions?

A4: this compound is unstable in solution, and it is strongly recommended to use freshly prepared solutions for optimal results.[1][2][4] If storage of a stock solution is necessary, it can be stored at -80°C for up to six months or at -20°C for up to one month.[2][5] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound 1. Inappropriate solvent. 2. Solvent contains moisture (hygroscopic DMSO). 3. Insufficient mixing.1. Ensure you are using DMSO as the solvent. 2. Use a fresh, unopened bottle of anhydrous DMSO.[1][3] 3. Use an ultrasonic bath to aid dissolution.[1][3]
Inconsistent Experimental Results 1. Degradation of this compound in solution. 2. Repeated freeze-thaw cycles of the stock solution.1. Prepare a fresh solution of this compound immediately before each experiment.[1][2][4] 2. If storing a stock solution, ensure it is properly aliquoted to minimize freeze-thaw cycles.
Precipitate Forms in Media 1. Exceeding the solubility limit in the aqueous buffer or cell culture media.1. Ensure the final concentration of DMSO in the aqueous solution is low enough to maintain solubility. 2. Perform serial dilutions to reach the desired final concentration.

Quantitative Data Summary

ParameterValueNotes
Molecular Weight 320.35 g/mol [1]
Appearance Yellow to orange solid[1][4]
Solubility in DMSO ~55 mg/mL (~171.69 mM)[1][2][3]
IC50 (Nek2) 770 nM[1][6][7]
Cellular IC50 (WT Nek2) ~1.3 µMIn RPMI7951 cells[1][8][9]
Storage (Solid) -20°C under nitrogen[1][4]
Storage (In DMSO) -80°C (up to 6 months) -20°C (up to 1 month)[2][5]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Acclimatization: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.20 mg of this compound.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO. For 3.20 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for short intervals until the solution is clear.

  • Storage and Use: For immediate use, proceed with dilutions in your experimental buffer or media. For storage, aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -80°C. It is highly recommended to use the solution as fresh as possible.[1][2][4]

Visual Guides

JH295_Troubleshooting_Workflow start Start: Preparing this compound Solution dissolve Dissolve this compound in Anhydrous DMSO start->dissolve is_clear Is the Solution Clear? dissolve->is_clear sonicate Apply Sonication is_clear->sonicate No use_fresh Use Solution Immediately (Recommended) is_clear->use_fresh Yes sonicate->is_clear aliquot_store Aliquot and Store at -80°C use_fresh->aliquot_store If not for immediate use end End: Solution Ready for Experiment use_fresh->end aliquot_store->end

Caption: Workflow for preparing and troubleshooting this compound solutions.

This compound is a potent inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase involved in centrosome regulation and bipolar spindle assembly during mitosis.[8][9] Its irreversible binding to Cys22 of Nek2 leads to the inhibition of its kinase activity.[1][6][10]

JH295_Signaling_Pathway This compound This compound Nek2 Nek2 Kinase This compound->Nek2 Binds to Cys22 Alkylation of Cys22 Nek2->Cys22 Inhibition Inhibition of Kinase Activity Cys22->Inhibition leads to Downstream Disruption of Centrosome Linker Phosphorylation Inhibition->Downstream Effect Impact on Mitotic Progression Downstream->Effect

Caption: Mechanism of action for this compound as a Nek2 inhibitor.

References

potential off-target effects of JH295 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Nek2 inhibitor, JH295. The focus is on understanding and mitigating potential off-target effects, particularly when using high concentrations of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of this compound?

A1: this compound is a potent and irreversible inhibitor of NIMA-related kinase 2 (Nek2), with a reported IC50 of approximately 770 nM in biochemical assays and around 1.3 µM in cellular contexts.[1][2][3] Its mechanism of action involves the alkylation of a non-catalytic cysteine residue (Cys22) within Nek2.[1][3][4]

Published data indicates that this compound is highly selective for Nek2 over several other mitotic kinases. It has been shown to be inactive against Cdk1, Aurora B, Plk1, and Mps1 at concentrations effective for Nek2 inhibition.[1][3][4] One study reported a 5-fold selectivity for Nek2 over Cdk1. However, a comprehensive screening of this compound against a full kinome panel at high concentrations is not publicly available. Therefore, off-target effects on other kinases cannot be completely ruled out, especially when using concentrations significantly above the IC50 for Nek2.

Q2: I am observing a phenotype that is inconsistent with Nek2 inhibition. Could this be an off-target effect of this compound?

A2: It is possible. While this compound is reported to be selective, using high concentrations can lead to the inhibition of less sensitive, off-target kinases. To investigate this, we recommend the following troubleshooting steps:

  • Titrate this compound Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of Nek2 autophosphorylation). Using the lowest effective concentration will minimize the risk of off-target effects.

  • Use a Negative Control: If available, a structurally similar but inactive analog of this compound can be used as a negative control. Observing the phenotype with the active compound but not the inactive analog strengthens the evidence for an on-target effect.

  • Validate with a Cys22 Mutant: this compound's inhibitory activity is dependent on Cys22 of Nek2.[1][3] If possible, express a C22V or C22A mutant of Nek2 in your cellular system. If the phenotype persists in the presence of this compound in cells expressing the mutant Nek2, it is likely an off-target effect.

  • Orthogonal Approaches: Use an alternative method to inhibit Nek2, such as siRNA or shRNA-mediated knockdown, or a structurally distinct Nek2 inhibitor. If the phenotype is recapitulated with these methods, it is more likely to be a genuine consequence of Nek2 inhibition.

Q3: How can I experimentally identify potential off-targets of this compound in my system?

A3: Several experimental approaches can be employed to identify potential off-targets of this compound. We provide detailed protocols for three common methods below:

  • Biochemical Kinase Profiling: This method assesses the inhibitory activity of this compound against a broad panel of purified kinases.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the direct engagement of this compound with its targets in intact cells.

  • Chemical Proteomics: This approach is particularly useful for covalent inhibitors like this compound and can identify target proteins in a cellular lysate.

Data Presentation

Table 1: Reported Selectivity Profile of this compound

KinaseIC50 (nM)Notes
Nek2 770 On-target [1][2][3]
Cdk1>10,000Reported as inactive[1][3][4]
Aurora B>10,000Reported as inactive[1][3][4]
Plk1>10,000Reported as inactive[1][3][4]
Mps1>10,000Reported as inactive[1][3]

Note: This table represents a summary of publicly available data. The absence of other kinases from this list does not preclude potential inhibition by this compound, especially at high concentrations.

Experimental Protocols

Protocol 1: Biochemical Kinase Profiling using ADP-Glo™ Assay

Objective: To determine the IC50 values of this compound against a panel of purified kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).

  • Kinase Reaction Setup (384-well plate format):

    • Add 2.5 µL of 2X kinase/substrate solution to each well. The kinase concentration should be optimized for each specific kinase to ensure the reaction is in the linear range.

    • Add 0.5 µL of the serially diluted this compound or DMSO vehicle control to the appropriate wells.

    • Pre-incubate the plate for 60 minutes at room temperature to allow for the covalent binding of this compound to its targets.

  • Initiate Kinase Reaction:

    • Add 2 µL of 2.5X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at the Km for each kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Detect Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure Luminescence:

    • Read the luminescence signal on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify potential off-targets of this compound in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the desired concentration of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the protein levels of the target of interest (and potential off-targets) in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each temperature, normalize the band intensity of the this compound-treated sample to the vehicle-treated sample.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Protocol 3: Chemical Proteomics with a Clickable this compound Analog

Objective: To identify the direct binding partners of this compound in a cellular proteome. (Note: This requires a clickable analog of this compound, which contains a bioorthogonal handle like an alkyne or azide).

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the clickable this compound analog at the desired concentration and for a specified time.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

  • Click Chemistry Reaction:

    • To the cell lysate, add the click chemistry reaction cocktail containing a capture tag (e.g., biotin-azide if the probe is alkyne-functionalized), a copper(I) catalyst, and a ligand.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated beads to the reaction mixture to capture the biotin-labeled proteins.

    • Incubate for 1-2 hours at 4°C with rotation.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin).

    • Incubate overnight at 37°C to digest the captured proteins into peptides.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite to identify the proteins that were enriched in the clickable probe-treated sample compared to a control sample (e.g., treated with a non-clickable analog or DMSO).

    • Proteins that are significantly enriched are potential binding partners of this compound.

Visualizations

JH295_Signaling_Pathway cluster_mitosis Mitosis Centrosome Centrosome Separation Spindle Bipolar Spindle Assembly Nek2 Nek2 Nek2->Centrosome Nek2->Spindle This compound This compound This compound->Nek2 Inhibition

Caption: this compound inhibits Nek2, a key regulator of centrosome separation and bipolar spindle assembly during mitosis.

Off_Target_Workflow Start Phenotype Observed with High [this compound] Biochem Biochemical Kinase Profiling Start->Biochem In vitro CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA In cellulo Proteomics Chemical Proteomics Start->Proteomics In cellulo Results Identify Potential Off-Targets Biochem->Results CETSA->Results Proteomics->Results

Caption: Experimental workflow for identifying potential off-targets of this compound.

Troubleshooting_Logic Start Unexpected Phenotype with this compound Q1 Is the lowest effective concentration being used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Does an inactive analog replicate the phenotype? A1_Yes->Q2 Titrate Titrate to find lowest effective dose A1_No->Titrate Titrate->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No OffTarget Likely Off-Target Effect A2_Yes->OffTarget Q3 Does siRNA/shRNA for Nek2 replicate the phenotype? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No OnTarget Likely On-Target Effect A3_Yes->OnTarget A3_No->OffTarget

Caption: A logical flowchart for troubleshooting unexpected phenotypes observed with this compound.

References

Technical Support Center: Troubleshooting JH295 Instability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with the Nek2 inhibitor, JH295, in aqueous buffers. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear to be unstable in aqueous buffer?

This compound is a propynamide-containing compound that acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys22) in the Nek2 kinase.[1][2] The electrophilic nature of the propynamide "warhead" makes it susceptible to reaction with nucleophiles present in the buffer or experimental system. While propynamides are reported to be stable in plain buffer at pH 7.4 for several hours, their reactivity with nucleophiles, such as thiols, is a known characteristic.[1] Therefore, instability is often observed due to covalent modification by buffer components or other molecules in the assay.

Q2: What are the most likely causes of this compound degradation in my experiments?

The primary cause of this compound instability is its reaction with nucleophiles. Common sources of nucleophiles in experimental settings include:

  • Thiol-containing reagents: Buffers containing dithiothreitol (DTT), β-mercaptoethanol (BME), or glutathione (GSH) will readily react with this compound, leading to its rapid inactivation.[2]

  • Primary and secondary amines: Buffers containing primary or secondary amines, such as Tris, can act as nucleophiles and react with the propynamide group.

  • High pH: Basic conditions can increase the nucleophilicity of water and other buffer components, potentially accelerating the hydrolysis of the propynamide group.[3][4][5][6]

Q3: How can I assess the stability of this compound in my specific buffer?

To determine the stability of this compound in your experimental buffer, you can perform a time-course experiment using HPLC-MS analysis. This will allow you to monitor the disappearance of the parent this compound peak and the appearance of any degradation products over time.

Q4: What are the recommended buffer systems for working with this compound?

It is recommended to use buffers that are free of strong nucleophiles. Good choices include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • MOPS

Always prepare this compound solutions fresh for each experiment to minimize degradation.[1]

Q5: Are there any additives or excipients I can use to improve the stability of this compound?

While the primary strategy should be to use non-nucleophilic buffers, certain excipients may help to improve stability in some circumstances. However, their compatibility with your specific assay must be validated.

Troubleshooting Guide

If you are experiencing issues with this compound instability, follow this troubleshooting guide to identify and resolve the problem.

Step 1: Identify Potential Sources of Nucleophiles

Carefully review the composition of all buffers and reagents used in your experiment.

  • Check for Thiols: Are DTT, BME, GSH, or other thiol-containing compounds present?

  • Check for Amines: Are you using Tris or other primary/secondary amine-based buffers?

  • Check the pH: Is the pH of your buffer above 8.0?

Step 2: Select an Appropriate Buffer

If your current buffer contains nucleophiles, switch to a recommended non-nucleophilic buffer such as PBS, HEPES, or MOPS.

Step 3: Prepare Fresh Solutions

Always prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use.[1]

Step 4: Monitor Stability

If instability persists, perform a stability study using HPLC-MS to determine the half-life of this compound in your complete experimental system.

Quantitative Data Summary

The stability of propynamides is highly dependent on the presence of nucleophiles. The following table summarizes the reported half-life of a propynamide in the presence of a thiol.

Compound ClassReactantpHHalf-life (t½)
Propynamide (this compound)10 mM β-mercaptoethanol7.5~60 minutes
Chloromethylketone10 mM β-mercaptoethanol7.5~3 minutes
Data adapted from a study comparing the reactivity of different electrophilic warheads.[2]

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC-MS

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the this compound stock solution to a final concentration of 100 µM in the aqueous buffer of interest.

  • Incubate the solution at the desired experimental temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), take an aliquot of the solution.

  • Immediately quench any potential reaction by diluting the aliquot in a solution of 0.1% formic acid in acetonitrile.

  • Analyze the samples by reverse-phase HPLC-MS.

  • Monitor the peak area of the parent this compound mass over time to determine the rate of degradation.

Visualizations

JH295_Degradation_Pathway This compound This compound (Active Inhibitor) Adduct This compound-Nucleophile Adduct (Inactive) This compound->Adduct Covalent Modification Nucleophile Nucleophile (e.g., R-SH, R-NH2) Nucleophile->Adduct

Caption: Potential degradation pathway of this compound via reaction with nucleophiles.

Troubleshooting_Workflow Start Instability Observed Check_Buffer Step 1: Identify Nucleophiles in Buffer (Thiols, Amines, pH) Start->Check_Buffer Is_Nucleophile Nucleophile Present? Check_Buffer->Is_Nucleophile Change_Buffer Step 2: Switch to Non-Nucleophilic Buffer (PBS, HEPES, MOPS) Is_Nucleophile->Change_Buffer Yes Prepare_Fresh Step 3: Prepare Fresh This compound Solution Is_Nucleophile->Prepare_Fresh No Change_Buffer->Prepare_Fresh Monitor_Stability Step 4: Monitor Stability (e.g., HPLC-MS) Prepare_Fresh->Monitor_Stability Is_Stable Stable? Monitor_Stability->Is_Stable Proceed Proceed with Experiment Is_Stable->Proceed Yes Consult Consult Further Technical Support Is_Stable->Consult No

Caption: Troubleshooting workflow for addressing this compound instability.

References

Technical Support Center: Optimizing JH295 Incubation Time for Maximal Nek2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of JH295, a potent and irreversible inhibitor of NIMA-related kinase 2 (Nek2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximal Nek2 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Nek2?

A1: this compound is a potent, selective, and irreversible inhibitor of Nek2 kinase.[1][2][3][4][5][6] Its mechanism of action involves the alkylation of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of Nek2.[1][5][7][8] This covalent modification leads to the irreversible inactivation of Nek2's kinase activity.[1][5][7][8] this compound is highly selective for Nek2 and does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1.[1][2][3][4][5][6]

Q2: What is a recommended starting point for this compound concentration and incubation time?

A2: A common starting point for this compound concentration in cell-based assays is in the range of its cellular IC50, which has been reported to be approximately 1.3 µM to 1.6 µM.[1][2][4] For initial experiments, an incubation time of 45 minutes has been used to determine the IC50 in RPMI7951 cells.[2][5] However, the optimal incubation time is highly dependent on the experimental goals, cell type, and the specific downstream effects being measured. For irreversible inhibitors like this compound, a time-course experiment is crucial to determine the optimal duration for maximal inhibition.

Q3: How does the irreversible nature of this compound affect the experimental design?

A3: Since this compound is an irreversible inhibitor, the extent of Nek2 inhibition is time-dependent. The covalent bond formation is a progressive event. Therefore, longer incubation times may be required to achieve maximal inhibition, especially at lower concentrations. Unlike reversible inhibitors where an equilibrium is reached, with this compound, the inhibition will accumulate over time until all accessible Nek2 molecules are inactivated. It is important to note that once the covalent bond is formed, the inhibition is not easily reversed by washing out the compound.

Q4: What are the downstream effects of Nek2 inhibition by this compound?

A4: Nek2 is a key regulator of centrosome separation and mitotic progression.[1][3][6] Inhibition of Nek2 by this compound can lead to a variety of downstream cellular effects, including:

  • G2/M cell-cycle arrest: By inhibiting centrosome separation, this compound can cause cells to arrest in the G2 or M phase of the cell cycle.[9]

  • Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death.[9]

  • Inhibition of cancer cell proliferation: Nek2 is overexpressed in various cancers, and its inhibition has been shown to reduce the proliferation of cancer cell lines.[1]

  • Modulation of signaling pathways: Nek2 is involved in pathways such as the Wnt/β-catenin and PI3K/Akt pathways, and its inhibition can affect these signaling cascades.[10]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound.

Parameter Value Assay Conditions Reference
In vitro IC50770 nMBiochemical kinase assay[1][2][3][4][5][6][8]
Cellular IC50~1.3 µMWild-type Nek2 in RPMI7951 cells (45 min incubation)[2][5][11]
Cellular IC50~1.6 µMWild-type Nek2 in cells (IP kinase assay)[4]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol outlines a method to determine the optimal incubation time of this compound for achieving maximal inhibition of Nek2 phosphorylation in a cell-based assay.

Materials:

  • Cell line of interest cultured to 70-80% confluency

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Nek2 (specific for autophosphorylation site), anti-total Nek2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase during the experiment. Allow cells to attach and grow for 24 hours.

  • This compound Preparation: Prepare a working solution of this compound in complete cell culture medium at a fixed concentration (e.g., 2x the cellular IC50, ~2.6 µM). Also, prepare a vehicle control (DMSO in medium at the same final concentration).

  • Time-Course Treatment: Remove the culture medium from the cells and add the this compound working solution or the vehicle control. Incubate the cells for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr).

  • Cell Lysis: At each time point, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phospho-Nek2 and total Nek2.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-Nek2 and total Nek2. Calculate the ratio of phospho-Nek2 to total Nek2 for each time point and normalize to the vehicle control. The optimal incubation time is the shortest duration that results in the maximal reduction of Nek2 phosphorylation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak Nek2 inhibition observed Incubation time is too short. As this compound is an irreversible inhibitor, a longer incubation time may be required to see a significant effect. Perform a time-course experiment as described in Protocol 1.
This compound concentration is too low. The optimal concentration can be cell-line dependent. Perform a dose-response experiment at a fixed, optimized incubation time.
This compound solution instability. This compound is reported to be unstable in solution. Always prepare fresh solutions of this compound before each experiment.[2][5]
Low Nek2 expression or activity in the cell line. Confirm Nek2 expression and basal phosphorylation levels in your cell line by Western blot.
High variability between replicates Inconsistent cell seeding. Ensure a homogenous cell suspension and use a consistent technique for plating cells.
Pipetting errors. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS or media to maintain humidity.
Unexpected off-target effects High concentration of this compound. Although this compound is selective, very high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
Cellular context-dependent effects. The cellular response to Nek2 inhibition can vary between cell lines. Characterize the phenotype in more than one cell line if possible.

Visualizations

Nek2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_nek2 Nek2 Activity cluster_downstream Downstream Effects Plk1 Plk1 Nek2_inactive Inactive Nek2 Plk1->Nek2_inactive Activates PP1 PP1 Nek2_active Active Nek2 (Autophosphorylation) PP1->Nek2_active Inactivates Nek2_inactive->Nek2_active Centrosome_Separation Centrosome Separation Nek2_active->Centrosome_Separation Wnt_beta_catenin Wnt/β-catenin Pathway Nek2_active->Wnt_beta_catenin PI3K_Akt PI3K/Akt Pathway Nek2_active->PI3K_Akt This compound This compound This compound->Nek2_active Irreversibly Inhibits (Cys22 Alkylation) Mitotic_Progression Mitotic Progression Centrosome_Separation->Mitotic_Progression Cell_Cycle_Arrest G2/M Arrest Mitotic_Progression->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified Nek2 signaling pathway and the mechanism of this compound inhibition.

Time_Course_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells in Multi-well Plate Prepare_this compound Prepare this compound and Vehicle Control Incubate Incubate with this compound for Various Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Prepare_this compound->Incubate Lyse_Cells Lyse Cells and Quantify Protein Incubate->Lyse_Cells Western_Blot Western Blot for p-Nek2 and Total Nek2 Lyse_Cells->Western_Blot Data_Analysis Analyze p-Nek2/Total Nek2 Ratio Western_Blot->Data_Analysis Optimal_Time Determine Optimal Incubation Time Data_Analysis->Optimal_Time

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Logic Start Start: Weak or No Inhibition Check_Time Is Incubation Time Optimized? Start->Check_Time Check_Conc Is Concentration Optimized? Check_Time->Check_Conc Yes Solution1 Perform Time-Course Experiment Check_Time->Solution1 No Check_Reagent Is this compound Solution Fresh? Check_Conc->Check_Reagent Yes Solution2 Perform Dose-Response Experiment Check_Conc->Solution2 No Check_Cell_Line Is Nek2 Active in Cell Line? Check_Reagent->Check_Cell_Line Yes Solution3 Prepare Fresh This compound Solution Check_Reagent->Solution3 No Solution4 Verify Nek2 Expression and Phosphorylation Check_Cell_Line->Solution4 No End Problem Solved Solution1->End Solution2->End Solution3->End Solution4->End

References

avoiding JH295 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of JH295, a potent and irreversible Nek2 kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you avoid common pitfalls, such as precipitation in cell culture media, and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][2] It functions by alkylating a non-catalytic cysteine residue (Cys22) near the glycine-rich loop of Nek2, leading to its inactivation.[1][2] this compound has been shown to inhibit cellular Nek2 with an IC50 of approximately 1.3 µM in RPMI7951 cells.[1] It is reported to be inactive against other mitotic kinases such as Cdk1, Aurora B, or Plk1.[1][2]

Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the cause?

Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature and instability in solution.[1] Several factors can contribute to this:

  • Low Aqueous Solubility: this compound is sparingly soluble in water-based media.

  • "Crashing Out" Upon Dilution: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium, the compound can "crash out" of solution as it is no longer soluble in the high water content.

  • High Final Concentration: Attempting to achieve a high final concentration of this compound in the medium can exceed its solubility limit.

  • Instability: this compound is known to be unstable in solution, and degradation products may be less soluble.[1] It is strongly recommended to prepare solutions fresh for each experiment.[1]

  • Media Components: Interactions with salts, proteins (especially in the presence of serum), and other components of the culture medium can affect the solubility and stability of the compound.[3]

  • pH and Temperature: The pH and temperature of the cell culture medium can influence the solubility and stability of small molecules.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of 55 mg/mL (171.69 mM).[1] For best results, use anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q4: How can I prevent this compound from precipitating in my cell culture experiments?

To prevent precipitation, it is crucial to follow a careful dilution protocol. Here are some key recommendations:

  • Prepare Fresh Solutions: Always prepare this compound solutions fresh before each use due to its instability.[1]

  • Use a Serial Dilution Approach: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform one or more intermediate dilution steps in pre-warmed (37°C) cell culture medium.

  • Slow, Dropwise Addition with Mixing: When diluting, add the this compound solution slowly and drop-wise to the pre-warmed medium while gently vortexing or swirling. This helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.

  • Consider Serum Concentration: Serum proteins can sometimes help to stabilize small molecules in solution.[3] However, interactions can be complex, so it is important to be consistent with the serum concentration in your experiments.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and resolving issues with this compound precipitation in your cell culture experiments.

Observation Possible Cause Suggested Solution
Precipitate forms immediately upon adding this compound stock to media. Rapid dilution causing the compound to "crash out".Perform a serial dilution. Prepare an intermediate dilution of the DMSO stock in a smaller volume of pre-warmed media before adding it to the final culture volume. Add the stock solution dropwise while gently mixing.
Cloudiness or precipitate appears after incubation at 37°C. The final concentration of this compound exceeds its solubility at 37°C in the specific cell culture medium. The compound may be degrading over time to less soluble forms.Determine the maximum soluble concentration of this compound in your specific media and experimental conditions (see protocol below). Reduce the final concentration of this compound in your experiment. Minimize the incubation time if experimentally feasible.
Inconsistent results between experiments. Inconsistent preparation of this compound working solutions. Repeated freeze-thaw cycles of the stock solution.Strictly adhere to a standardized protocol for preparing your working solutions. Aliquot your stock solution upon preparation to avoid multiple freeze-thaw cycles.
Precipitation is observed even at low concentrations. The stock solution was not fully dissolved. The quality of the DMSO is poor (contains water).Ensure the this compound is completely dissolved in the DMSO stock. Gentle warming to 37°C and sonication can aid dissolution.[1] Use fresh, anhydrous, high-purity DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the powder is completely dissolved. A brief sonication or gentle warming to 37°C may be used to facilitate dissolution.[1]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into sterile, amber tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (with serum and supplements), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure (Example for a 10 µM final concentration):

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. This will result in a 100 µM solution. Mix gently by pipetting.

  • Final Dilution: Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium for a final concentration of 10 µM.

  • Mix the final working solution gently but thoroughly.

  • Use the freshly prepared working solution immediately for your experiment.

Protocol 3: Determining the Maximum Soluble Concentration of this compound

Materials:

  • This compound stock solution in DMSO

  • Complete cell culture medium

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO.

  • In a 96-well plate, add a small, fixed volume of each DMSO dilution to wells containing your pre-warmed complete cell culture medium. Include a DMSO-only control.

  • Incubate the plate at 37°C and 5% CO₂.

  • Visually inspect the wells for any signs of precipitation at various time points (e.g., 0, 2, 6, and 24 hours).

  • For a more quantitative measurement, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is the maximum working soluble concentration under your experimental conditions.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration
DMSO55 mg/mL (171.69 mM)[1]
Aqueous Solutions (e.g., PBS, Cell Culture Media)Low (Quantitative data not readily available, requires empirical determination)

Table 2: Illustrative Example of this compound Stability in Cell Culture Medium at 37°C

This data is for illustrative purposes only and should be determined experimentally for your specific conditions.

Time (hours)Remaining this compound in Medium without Serum (%)Remaining this compound in Medium with 10% FBS (%)
0100100
28590
86070
242535
48<10<15

Visualizations

JH295_Troubleshooting_Workflow start Start: this compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution Was a serial dilution performed? check_stock->check_dilution Yes remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock check_dmso Is the final DMSO concentration <0.5%? check_dilution->check_dmso Yes implement_serial Implement serial dilution. Add dropwise with mixing. check_dilution->implement_serial check_concentration Is the final this compound concentration high? check_dmso->check_concentration Yes adjust_dmso Adjust stock/dilution to lower final DMSO% check_dmso->adjust_dmso check_media Is the media pre-warmed to 37°C? check_concentration->check_media No end_precipitate Precipitation likely due to exceeding solubility limit. check_concentration->end_precipitate Yes end_resolve Issue likely resolved. check_media->end_resolve Yes warm_media Pre-warm media to 37°C before use. check_media->warm_media

Caption: Troubleshooting workflow for this compound precipitation.

Nek2_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis Plk1 Plk1 MST2 MST2 Plk1->MST2 P PP1 PP1 MST2->PP1 Nek2_inactive Nek2 (inactive) PP1->Nek2_inactive Dephosphorylates Nek2_active Nek2 (active) Nek2_inactive->Nek2_active Activation Centrosome_Separation Centrosome Separation Nek2_active->Centrosome_Separation Spindle_Assembly Spindle Assembly Centrosome_Separation->Spindle_Assembly This compound This compound This compound->Nek2_active Irreversible Inhibition

Caption: Simplified Nek2 signaling pathway and the inhibitory action of this compound.

References

JH295 Technical Support Center: Cytotoxicity and Dose Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of JH295, a selective NIMA-related kinase 2 (Nek2) inhibitor. It offers troubleshooting advice and detailed protocols in a question-and-answer format to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3][4] Nek2 is a serine/threonine kinase that plays a crucial role in regulating centrosome separation and bipolar spindle assembly during mitosis.[1][5] The mechanism of action for this compound involves the alkylation of a specific cysteine residue, Cys22, on the Nek2 protein, leading to irreversible inhibition of its kinase activity.[1][2][3] Due to its high selectivity, this compound does not significantly affect other key mitotic kinases such as Cdk1, Aurora B, or Plk1.[1][2][3][6]

Q2: What are the expected cytotoxic effects of this compound?

Inhibition of Nek2 by this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[7][8] Studies in KSHV-positive primary effusion lymphoma (PEL) have demonstrated that this compound treatment leads to caspase-3-mediated apoptosis and G1 cell-cycle arrest.[7] Furthermore, this compound can enhance the sensitivity of cancer cells to other chemotherapeutic agents by reducing the expression and activity of drug resistance proteins like MDR1 and MRP.[7][8]

Q3: What is the half-maximal inhibitory concentration (IC50) of this compound?

The IC50 of this compound varies depending on the experimental system (biochemical vs. cellular) and the cell line used. It is a measure of the concentration of this compound needed to inhibit a specific biological process by 50%.[9] A summary of reported values is provided below.

Assay TypeTarget/ProcessReported IC50Cell Line / System
Biochemical Nek2 Kinase Activity770 nMIn vitro enzyme assay
Cellular Nek2 Kinase Activity~1.3 µMRPMI7951 cells
Cellular Cell ViabilityLow nM rangePrimary Effusion Lymphoma (PEL) cells

Q4: How should I prepare and handle this compound for experiments?

Proper handling is critical for obtaining reliable results. It has been noted that this compound can be unstable in solution.[2] Therefore, it is strongly recommended to prepare fresh solutions immediately before each experiment to ensure potency.[2] Consult the manufacturer's data sheet for specific information on solubility in different solvents.

Q5: Which cell lines are known to be sensitive to this compound?

Sensitivity to this compound is often linked to the cell's dependency on Nek2 for survival and proliferation. Nek2 is frequently overexpressed in various cancers.[1] Knockdown of Nek2 has been shown to inhibit the proliferation of cholangiocarcinoma and breast cancer cell lines.[1][4] Furthermore, detailed studies have shown that primary effusion lymphoma (PEL) cell lines are highly sensitive to this compound-induced apoptosis.[7][8]

Q6: What are the key downstream signaling effects of Nek2 inhibition by this compound?

Inhibiting Nek2 with this compound triggers several downstream events that contribute to its cytotoxic effects. These include the disruption of proteins involved in cell survival and proliferation. For instance, this compound treatment has been shown to decrease the expression of both total and phosphorylated β-catenin, a protein involved in cell proliferation, as well as the pro-survival protein Bcl-xL.[7]

cluster_effects Downstream Effects of Inhibition This compound This compound Nek2 Nek2 Kinase This compound->Nek2 Inactivates (via Cys22 Alkylation) BetaCatenin β-catenin (Phosphorylation ↓) This compound->BetaCatenin Leads to BclXL Bcl-xL (Expression ↓) This compound->BclXL Leads to MDR Drug Resistance (MDR1/MRP ↓) This compound->MDR Leads to Apoptosis Apoptosis ↑ This compound->Apoptosis Induces Centrosome Centrosome Separation Nek2->Centrosome Promotes Nek2->BetaCatenin Activates A 1. Seed Cells (e.g., 96-well plate) B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells with this compound B->C D 4. Incubate (e.g., 24, 48, 72 hours) C->D E 5. Perform Cytotoxicity Assay (e.g., MTT, LDH, etc.) D->E F 6. Measure Signal (Absorbance/Fluorescence) E->F G 7. Analyze Data & Plot Curve (% Inhibition vs. Log[Concentration]) F->G H 8. Calculate IC50 (Non-linear Regression) G->H Question What is the primary research question? Viability Measure metabolic activity and cell proliferation? Question->Viability Membrane Assess loss of plasma membrane integrity (necrosis)? Question->Membrane Apoptosis Specifically detect programmed cell death? Question->Apoptosis MTT Use MTT, MTS, or WST-1 Assay Viability->MTT LDH Use LDH Release or G6PD Release Assay Membrane->LDH Annexin Use Annexin V/PI Staining or Caspase Activity Assay Apoptosis->Annexin

References

interpreting unexpected results with JH295 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the Nek2 inhibitor, JH295.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3][4][5] It functions by covalently binding to a non-catalytic cysteine residue (Cys22) near the glycine-rich loop of Nek2, leading to the alkylation and inactivation of the kinase.[1][2][3][4][5][6] This irreversible binding makes it a powerful tool for studying the cellular functions of Nek2 kinase activity.

Q2: How selective is this compound?

This compound has been shown to be highly selective for Nek2. Studies have indicated that it does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1.[1][2][3][4][6] Furthermore, it has been reported that this compound does not interfere with bipolar spindle assembly or the spindle assembly checkpoint, processes regulated by other mitotic kinases.[1][2][3]

Q3: What are the known downstream effects of this compound treatment?

Inhibition of Nek2 by this compound has been shown to induce caspase-3 mediated apoptotic cell death in cancer cells. It has also been observed to decrease the expression and phosphorylation of β-catenin, a key protein in cellular proliferation and drug resistance. Additionally, a reduction in the expression of the anti-apoptotic protein Bcl-xL has been noted following this compound treatment.

Q4: What is the stability of this compound in solution?

This compound is unstable in solution, and it is highly recommended to use freshly prepared solutions for optimal and reproducible results.[1] Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. When preparing working solutions, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Troubleshooting Guides

Issue 1: Reduced or No Inhibition of Nek2 Activity

Question: I am not observing the expected decrease in Nek2 activity or downstream signaling after treating my cells with this compound. What could be the cause?

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting StepsExpected Outcome
Degraded this compound Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before use.[1] Avoid using previously prepared or stored working dilutions.Restoration of Nek2 inhibition.
Incorrect Concentration Perform a dose-response experiment to determine the optimal IC50 in your specific cell line. The reported cellular IC50 is ~1.3 µM, but this can vary.[1][7]Identification of the effective concentration for your experimental system.
Suboptimal Treatment Time Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal duration for observing the desired effect.Determination of the time point for maximal Nek2 inhibition.
Cell Line Resistance Ensure your cell line expresses wild-type Nek2. This compound is not effective against the C22V mutant of Nek2.[1][2][3] If possible, sequence the Nek2 gene in your cell line to check for mutations.Confirmation that the cell line is a suitable model for this compound studies.
High Intracellular ATP As an ATP-competitive inhibitor, high intracellular ATP levels can compete with this compound. While less common for irreversible inhibitors, ensure consistent cell culture conditions that do not artificially elevate ATP levels.Consistent and reproducible inhibition of Nek2.
Issue 2: Unexpected Phenotypes or Off-Target Effects

Question: I am observing mitotic defects (e.g., spindle abnormalities, mitotic arrest) in my cells treated with this compound, which is contrary to published data. How can I interpret this?

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting StepsExpected Outcome
Compound Instability/Degradation Products As mentioned, this compound is unstable in solution.[1] Degradation products may have different biological activities. Use only freshly prepared this compound.The unexpected phenotype disappears with the use of fresh compound.
High Inhibitor Concentration High concentrations of any inhibitor can lead to off-target effects. Perform a dose-response curve and use the lowest effective concentration.The unexpected phenotype is diminished or absent at lower, more specific concentrations.
Cell-Line Specific Effects The cellular context can influence the response to an inhibitor. The observed phenotype might be a specific response of your cell line to Nek2 inhibition that has not been previously characterized.Consistent observation of the phenotype in your specific cell line, suggesting a novel biological role for Nek2 in that context.
Uncharacterized Off-Targets While reported to be highly selective, it's possible that in your specific cellular context and at the concentration used, this compound is interacting with other kinases.Further investigation using proteomics or kinome profiling may be necessary to identify potential off-targets.
Experimental Artifact Review your experimental setup, including controls. Use a structurally unrelated Nek2 inhibitor to see if the same phenotype is observed.Confirmation that the observed effect is a direct result of Nek2 inhibition.

Data Summary

In Vitro and Cellular Activity of this compound
ParameterValueNotesReference
Nek2 IC50 (in vitro) 770 nMBiochemical assay[1][5]
Cellular IC50 (WT Nek2) ~1.3 µMIn RPMI7951 cells[1][7]
Cellular IC50 (C22V Nek2) Little to no effectIn RPMI7951 cells[1][2]
Selectivity Inactive against Cdk1, Aurora B, Plk1Cellular assays[1][2][3][4]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Nek2 Substrates

This protocol is designed to assess the inhibition of Nek2 kinase activity in cells by measuring the phosphorylation of a downstream target.

  • Cell Lysis:

    • Culture and treat cells with this compound at the desired concentrations and for the appropriate duration.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated Nek2 substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the signal to a loading control like β-actin or GAPDH.

Protocol 2: In Vitro Nek2 Kinase Assay

This protocol provides a general framework for measuring the direct inhibitory effect of this compound on Nek2 kinase activity.

  • Reagents:

    • Recombinant active Nek2 enzyme

    • Nek2 substrate (e.g., Myelin Basic Protein)

    • Kinase assay buffer

    • ATP

    • This compound at various concentrations

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant Nek2, and the substrate.

    • Add this compound at a range of concentrations to the reaction mixture and incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction.

    • Detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol is for quantifying apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment and Collection:

    • Seed cells and treat with this compound at the desired concentrations for the determined time.

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Visualizations

Nek2_Signaling_Pathway cluster_this compound This compound Action cluster_Nek2 Nek2 Kinase cluster_Downstream Downstream Effects This compound This compound Nek2 Nek2 This compound->Nek2 Inhibits (irreversible) Beta_Catenin β-catenin Phosphorylation Nek2->Beta_Catenin Phosphorylates Apoptosis Apoptosis Nek2->Apoptosis Inhibits

Caption: Simplified signaling pathway of this compound action on Nek2.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Compound Check Compound Integrity (Prepare Fresh Solution) Start->Check_Compound Check_Concentration Verify Concentration (Dose-Response) Check_Compound->Check_Concentration Check_Time Optimize Treatment Time (Time-Course) Check_Concentration->Check_Time Check_Cell_Line Confirm Cell Line Suitability (WT Nek2) Check_Time->Check_Cell_Line Consider_Off_Target Consider Off-Target Effects Check_Cell_Line->Consider_Off_Target Resolved Problem Resolved Consider_Off_Target->Resolved Yes Further_Investigation Further Investigation Needed Consider_Off_Target->Further_Investigation No

Caption: A logical workflow for troubleshooting unexpected results.

References

how to control for JH295 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JH295. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing guidance on how to control for its potential degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost activity. What could be the cause?

A loss of this compound activity is often indicative of compound degradation. This compound is known to be unstable in solution, and it is highly recommended to use freshly prepared solutions for optimal performance.[1] Several factors can contribute to the degradation of small molecules like this compound, including improper storage, exposure to light, extreme pH, and the presence of oxidizing agents.

Q2: What are the best practices for preparing and storing this compound stock solutions?

To minimize degradation, adhere to the following guidelines for preparing and storing this compound solutions:

  • Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your experimental system. While DMSO is commonly used, its stability can be compromised by repeated freeze-thaw cycles.[2]

  • Fresh Preparation: As this compound is unstable in solution, preparing it fresh for each experiment is the most reliable approach to ensure potency.[1]

  • Storage Conditions: If short-term storage is unavoidable, store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2]

  • Inert Atmosphere: For extended storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.[2]

Q3: Can the experimental conditions in my assay contribute to this compound degradation?

Yes, the conditions of your assay can significantly impact the stability of this compound. Be mindful of the following:

  • pH of Buffer: The stability of this compound may be pH-dependent. Ensure the pH of your assay buffer is within a range that promotes compound stability.[2]

  • Incubation Time and Temperature: Prolonged incubation at physiological temperatures (e.g., 37°C) can accelerate degradation.[3]

  • Light Exposure: Protect your experimental setup from direct light, especially during lengthy incubations.[2]

  • Reaction Components: Be aware of other components in your assay that could react with and degrade this compound.

Troubleshooting Guides

Issue: Inconsistent results or a gradual loss of compound effect in a series of experiments.

This common issue often points to the degradation of the this compound stock solution over time.

Troubleshooting Workflow

cluster_0 Troubleshooting Inconsistent Results start Inconsistent Results Observed q1 Is the this compound solution freshly prepared for each experiment? start->q1 fresh Prepare a fresh stock solution of this compound q1->fresh No storage Review storage conditions of the stock solution q1->storage Yes end_fresh Re-run experiment with fresh solution fresh->end_fresh stability_test Perform a stability test on the stock solution storage->stability_test end_storage Optimize storage conditions and re-run stability_test->end_storage

Caption: A workflow for troubleshooting inconsistent experimental results with this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol provides a method to assess the stability of this compound in a specific solvent and storage condition over time.

Objective: To quantify the degradation of this compound under specific experimental or storage conditions.

Materials:

  • This compound solid compound

  • High-purity solvent (e.g., DMSO)

  • Amber glass vials or polypropylene tubes

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Prepare Stock Solution: Dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial peak area of this compound. This serves as your baseline.

  • Storage: Store the remaining stock solution under the conditions you wish to test (e.g., 4°C in the dark, room temperature exposed to light, etc.).

  • Time Points: At predetermined intervals (e.g., 1, 4, 8, 24, and 48 hours), take an aliquot of the stored solution.

  • HPLC Analysis: Analyze each aliquot by HPLC using the same method as the initial analysis.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. Calculate the percentage of this compound remaining.

Data Presentation: Hypothetical Stability of this compound in DMSO
Storage ConditionTime (hours)This compound Remaining (%)
-80°C, Dark 0100
2499.5
4899.2
168 (1 week)98.1
4°C, Dark 0100
2492.3
4885.1
168 (1 week)65.7
Room Temp, Light 0100
2475.4
4858.2
168 (1 week)23.9

Signaling Pathway

This compound is an irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][4] Nek2 is a centrosomal kinase that plays a crucial role in the regulation of the cell cycle, specifically in centrosome separation and bipolar spindle formation during mitosis.[4] It achieves this by phosphorylating centrosomal proteins like C-Nap1 and rootletin.[4] By irreversibly binding to Cys22 of Nek2, this compound inhibits its kinase activity.[1][4][5]

cluster_0 This compound Mechanism of Action This compound This compound Nek2 Nek2 Kinase This compound->Nek2 Inhibits (irreversible) CentrosomalProteins Centrosomal Proteins (e.g., C-Nap1, rootletin) Nek2->CentrosomalProteins Phosphorylates CentrosomeSeparation Centrosome Separation CentrosomalProteins->CentrosomeSeparation BipolarSpindle Bipolar Spindle Formation CentrosomeSeparation->BipolarSpindle CellCycle Cell Cycle Progression (G2/M Transition) BipolarSpindle->CellCycle

Caption: The signaling pathway of Nek2 and its inhibition by this compound.

References

Technical Support Center: Minimizing Variability in JH295-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays using the Nek2 inhibitor, JH295.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3] It functions by forming a covalent bond with a non-catalytic cysteine residue (Cys22) near the ATP-binding site of Nek2, leading to its inactivation.[1][2][3] This irreversible binding makes it a powerful tool for studying the cellular functions of Nek2. This compound is highly selective for Nek2 and does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1.[3]

Q2: What are the common applications of this compound in research?

This compound is frequently used in cell-based assays to investigate the role of Nek2 in various cellular processes, including:

  • Cell cycle progression, particularly centrosome separation.[2][4]

  • Cancer cell proliferation and survival.[5]

  • Drug resistance mechanisms.[5]

  • Signal transduction pathways regulated by Nek2.[1][4]

Common assays include cell viability assays (e.g., MTT, MTS, CellTiter-Glo), immunoprecipitation kinase assays, and cell cycle analysis.[5][6][7]

Q3: What is the recommended solvent and storage for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to use high-quality, anhydrous DMSO as the compound's solubility can be affected by water content. This compound is unstable in solution, and it is strongly recommended to prepare fresh solutions for each experiment to ensure consistent activity. For long-term storage, it is best to store the solid compound at -20°C or -80°C, protected from light and moisture.

Q4: Being an irreversible inhibitor, are there special considerations for incubation time in assays with this compound?

Yes, for an irreversible inhibitor like this compound, the extent of target inhibition is time-dependent. It is essential to establish an optimal incubation time that allows for sufficient covalent modification of Nek2 without causing secondary, off-target effects. The incubation time will influence the observed IC50 value. Therefore, it is critical to keep the incubation time consistent across all experiments in a study to ensure data comparability.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in IC50 Values Between Experiments
Potential Cause Recommended Solution
Inconsistent this compound solution activity This compound is unstable in solution. Always prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Variability in cell health and passage number Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. Monitor cell viability before starting the experiment.
Inconsistent incubation time As an irreversible inhibitor, the inhibitory effect of this compound is time-dependent. Strictly adhere to a predetermined incubation time for all assays.
DMSO concentration effects Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can affect cell viability and enzyme activity.
Plate edge effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.
Issue 2: Low Potency or No Effect of this compound
Potential Cause Recommended Solution
Degraded this compound Prepare fresh solutions of this compound for each experiment.
Incorrect cell line Confirm that the cell line used expresses Nek2 at a sufficient level. Some cell lines may have low or no Nek2 expression.
Suboptimal assay conditions Optimize assay parameters such as cell seeding density, incubation time, and substrate concentration (for kinase assays).
Cellular efflux of the compound Some cancer cell lines overexpress efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of small molecules.[5] Consider using cell lines with lower efflux pump activity or co-incubating with an efflux pump inhibitor as a control experiment.
Issue 3: High Background Signal in Assays
Potential Cause Recommended Solution
Autofluorescence of this compound At high concentrations, this compound might exhibit autofluorescence in fluorescence-based assays. Run a control plate with this compound in cell-free media to determine its fluorescence contribution.
Non-specific binding Ensure proper blocking steps are included in your assay protocol, especially for antibody-based detection methods.
Precipitation of this compound Visually inspect the wells for any precipitation of the compound, especially at higher concentrations. If precipitation occurs, consider adjusting the solvent or lowering the maximum concentration tested.

Quantitative Data

Table 1: Reported IC50 Values for this compound in Different Cell Lines

Cell LineAssay TypeIncubation TimeIC50 (µM)Reference
RPMI7951Cellular Nek2 Inhibition45 minutes~1.3[1]
PEL Cell Lines (BCBL1, BC1, JSC1)Cell Viability24, 48, 72 hoursVaries by cell line and time[5]
HEK293Cellular Nek2 Inhibition45 minutes1.3[1]

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a freshly prepared DMSO stock. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Immunoprecipitation (IP) Kinase Assay for Nek2
  • Cell Lysis: Lyse treated or untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-Nek2 antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 1-2 hours to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Kinase Reaction: Resuspend the beads in kinase buffer containing a suitable Nek2 substrate (e.g., a peptide substrate) and ATP (can be radiolabeled [γ-32P]ATP or unlabeled for detection with a phospho-specific antibody).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Radiolabeled ATP: Stop the reaction and spot the supernatant onto a phosphocellulose membrane. Wash the membrane and quantify the incorporated radioactivity using a scintillation counter.

    • Unlabeled ATP: Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a phospho-specific antibody against the substrate.

Visualizations

Nek2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_nek2 Nek2 Activation cluster_downstream Downstream Effects Plk1 Plk1 Nek2_inactive Inactive Nek2 Plk1->Nek2_inactive Activates PP1 PP1 Nek2_active Active Nek2 PP1->Nek2_active Inactivates Nek2_inactive->Nek2_active Autophosphorylation Centrosome_Separation Centrosome Separation Nek2_active->Centrosome_Separation Spindle_Assembly Spindle Assembly Nek2_active->Spindle_Assembly Beta_Catenin β-catenin Stabilization Nek2_active->Beta_Catenin This compound This compound This compound->Nek2_active Irreversible Inhibition

Caption: Simplified Nek2 signaling pathway and the point of inhibition by this compound.

JH295_Assay_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_readout 3. Readout cluster_analysis 4. Analysis Cell_Culture Cell Culture (Consistent Passage #) Cell_Seeding Cell Seeding (Optimize Density) Cell_Culture->Cell_Seeding Fresh_this compound Prepare Fresh this compound Solution (Anhydrous DMSO) Treatment Treatment with this compound (and Controls) Fresh_this compound->Treatment Cell_Seeding->Treatment Incubation Incubation (Fixed Duration) Treatment->Incubation Assay_Specific_Steps Assay-Specific Steps (e.g., MTT, Lysis) Incubation->Assay_Specific_Steps Data_Acquisition Data Acquisition (Plate Reader, etc.) Assay_Specific_Steps->Data_Acquisition Data_Normalization Data Normalization (to Controls) Data_Acquisition->Data_Normalization IC50_Calculation IC50 Calculation Data_Normalization->IC50_Calculation

Caption: General experimental workflow for a cell-based assay using this compound.

Troubleshooting_Logic Start High Variability in Results? Check_this compound Is this compound solution freshly prepared? Start->Check_this compound Yes Check_Cells Are cell passage number and health consistent? Check_this compound->Check_Cells Yes Solution1 Action: Prepare fresh this compound solution for every experiment. Check_this compound->Solution1 No Check_Time Is incubation time identical across experiments? Check_Cells->Check_Time Yes Solution2 Action: Standardize cell culture protocol. Check_Cells->Solution2 No Solution3 Action: Strictly control incubation time. Check_Time->Solution3 No End Variability Minimized Check_Time->End Yes Solution1->Check_Cells Solution2->Check_Time Solution3->End

Caption: A logical troubleshooting workflow for addressing high variability.

References

Validation & Comparative

JH295: A Highly Specific Irreversible Inhibitor of Nek2 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a kinase inhibitor's specificity is paramount. This guide provides a comprehensive comparison of JH295, a potent and irreversible inhibitor of Nek2 kinase, with other alternative compounds. The data presented herein, supported by detailed experimental protocols, demonstrates the high selectivity of this compound for Nek2.

Nek2, a serine/threonine kinase, plays a crucial role in centrosome separation and spindle formation during mitosis. Its overexpression has been implicated in various cancers, making it an attractive therapeutic target.[1][2] this compound, an oxindole propynamide, has emerged as a valuable tool for studying Nek2 function due to its high specificity and irreversible mechanism of action.[3][4][5]

Comparative Analysis of Nek2 Inhibitor Specificity

The following table summarizes the in vitro inhibitory activity of this compound and other compounds against Nek2 and other key mitotic kinases. The data clearly illustrates the superior selectivity of this compound.

CompoundNek2 IC50 (nM)Cdk1/cyclin B IC50 (nM)Plk1 IC50 (nM)Rsk2 IC50 (nM)Aurora B IC50 (nM)Notes
This compound (16) 770 >20,000 >20,000 ~3,850 Not significantly affected Irreversible inhibitor targeting Cys22.[3][6] ~5-fold selective for Nek2 vs. Rsk2.[3]
15 (lacks 2-ethyl group) >20,00050Not DeterminedNot DeterminedNot DeterminedDemonstrates inverse selectivity compared to this compound.[3]
SU11652 (1) 390<1Not DeterminedNot DeterminedNot DeterminedSunitinib-like oxindole inhibitor.[3]
V8 2,40029,30020,400Not Determined21,300 (Aurora A)A novel spirocyclic Nek2 inhibitor.[7]
rac-cct 250863 Potent (IC50 not specified)Not DeterminedNot DeterminedNot DeterminedNot DeterminedCommercially available Nek2 inhibitor used as a positive control.[7]

Experimental Validation of this compound Specificity

The high specificity of this compound for Nek2 has been rigorously validated through a series of biochemical and cell-based assays.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Methodology:

  • Recombinant kinases (Nek2, Cdk1/cyclin B, Plk1, Rsk2) were incubated with varying concentrations of this compound in a kinase buffer containing ATP and a suitable substrate (e.g., myelin basic protein for Nek2).

  • The kinase reaction was allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate was quantified, typically using a radiometric assay with [γ-³²P]ATP or a fluorescence-based method.

  • IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The results from these assays demonstrate that this compound potently inhibits Nek2 while showing negligible activity against other key mitotic kinases like Cdk1 and Plk1 at concentrations up to 20 µM.[3]

Cellular Nek2 Inhibition Assay

Objective: To confirm that this compound can enter cells and inhibit endogenous Nek2 activity.

Methodology:

  • Human cell lines (e.g., RPMI7951) were treated with various concentrations of this compound or control compounds for a specified duration.[8]

  • Cells were lysed, and Nek2 was immunoprecipitated from the cell lysates using a specific antibody.

  • The immunoprecipitated Nek2 was then subjected to an in vitro kinase assay as described above to measure its activity.

  • Western blotting can be used to confirm equal amounts of Nek2 were immunoprecipitated from each sample.

This assay revealed that this compound inhibits cellular Nek2 activity in a dose-dependent manner.[3] Furthermore, the use of a Cys22 to Valine (C22V) Nek2 mutant, which this compound could not inhibit, confirmed that the inhibitor's cellular activity is dependent on this specific cysteine residue.[6][8][9][10]

Western Blotting for Off-Target Effects

Objective: To assess the effect of this compound on the activity of other cellular kinases by monitoring the phosphorylation state of their downstream substrates.

Methodology:

  • Cells were treated with this compound or known inhibitors of other kinases (e.g., Cdk1, Aurora B, Plk1).

  • Cell lysates were prepared and separated by SDS-PAGE.

  • Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated forms of substrates of various kinases (e.g., phospho-Histone H3 for Aurora B activity).

  • Total protein levels were also assessed as loading controls.

These experiments showed that this compound did not affect the phosphorylation of substrates for other mitotic kinases, further supporting its high selectivity within a cellular context.[3]

Visualizing the Validation Workflow and Nek2 Signaling

To better illustrate the experimental logic and the biological context of Nek2, the following diagrams are provided.

G Experimental Workflow for Validating this compound Specificity cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays Kinase Panel Panel of Recombinant Kinases (Nek2, Cdk1, Plk1, etc.) In_Vitro_Assay In Vitro Kinase Assay (Radiometric or Fluorescence-based) Kinase Panel->In_Vitro_Assay Incubate with this compound IC50_Determination IC50 Value Calculation In_Vitro_Assay->IC50_Determination Quantify Inhibition Specificity_Conclusion Conclusion: This compound is a Specific Nek2 Inhibitor IC50_Determination->Specificity_Conclusion High Selectivity for Nek2 Cell_Treatment Treat Cells with this compound IP_Kinase_Assay Immunoprecipitation of Nek2 followed by Kinase Assay Cell_Treatment->IP_Kinase_Assay Western_Blot Western Blot for Phospho-substrates of Off-Target Kinases Cell_Treatment->Western_Blot IP_Kinase_Assay->Specificity_Conclusion Cellular Nek2 Inhibition Confirmed Western_Blot->Specificity_Conclusion No Off-Target Effects Observed

Caption: Workflow for validating the specificity of this compound.

Nek2_Signaling_Pathway Simplified Nek2 Signaling in Mitosis Nek2 Nek2 C_Nap1 C-Nap1 Nek2->C_Nap1 Phosphorylates Rootletin Rootletin Nek2->Rootletin Phosphorylates This compound This compound This compound->Nek2 Inhibits Centrosome_Linker Inter-centrosome Linker C_Nap1->Centrosome_Linker Rootletin->Centrosome_Linker Centrosome_Separation Centrosome Separation Centrosome_Linker->Centrosome_Separation Maintains Spindle_Pole_Formation Bipolar Spindle Formation Centrosome_Separation->Spindle_Pole_Formation Proper_Chromosome_Segregation Proper Chromosome Segregation Spindle_Pole_Formation->Proper_Chromosome_Segregation

Caption: Role of Nek2 in mitotic progression.

References

Understanding the JH295 C22V Mutant as a Negative Control in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted drug development, particularly in the study of protein kinase inhibitors, the use of appropriate negative controls is paramount to validate the specificity and mechanism of action of a compound. The JH295 C22V mutant of the NIMA-related kinase 2 (Nek2) serves as an exemplary negative control for studies involving the irreversible inhibitor this compound. This guide provides a comprehensive comparison of the wild-type Nek2 and its C22V mutant in the context of this compound inhibition, supported by experimental data and detailed protocols.

Nek2 is a serine/threonine kinase that plays a crucial role in regulating centrosome separation and bipolar spindle formation during mitosis[1][2]. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention[1]. This compound is a potent and selective irreversible inhibitor of Nek2[3][4]. Its mechanism of action involves the alkylation of a specific cysteine residue, Cys22, located near the glycine-rich loop of the kinase[1][2][3].

The this compound C22V mutant was engineered to replace the reactive cysteine at position 22 with a non-reactive valine. This single amino acid substitution renders the mutant kinase resistant to inhibition by this compound, as it lacks the target residue for covalent modification. Consequently, the C22V mutant is an ideal tool to demonstrate that the cellular effects observed upon this compound treatment are a direct result of Nek2 inhibition and not due to off-target effects of the compound.

Comparative Analysis of this compound Activity on Wild-Type vs. C22V Mutant Nek2

The differential sensitivity of wild-type (WT) Nek2 and the C22V mutant to this compound is the cornerstone of its use as a negative control. Experimental data consistently demonstrates that while this compound potently inhibits WT Nek2, it has minimal effect on the C22V mutant.

ParameterWild-Type (WT) Nek2C22V Mutant Nek2Reference
This compound IC50 (in vitro) 770 nMSignificantly less potent[1][3]
This compound IC50 (cellular) ~1.3 µMLittle to no effect[1][3]
Mechanism of Inhibition Irreversible alkylation of Cys22Lacks Cys22, resistant to alkylation[2][3][4]

This stark difference in inhibitory concentration highlights the specificity of this compound for the Cys22 residue.

Experimental Workflow for Validating this compound Specificity

The following diagram illustrates a typical experimental workflow to validate the on-target activity of this compound using the C22V mutant.

G cluster_0 Cell Culture and Transfection cluster_1 Treatment cluster_2 Analysis A HEK293 cells B Transfect with WT-Nek2 A->B C Transfect with C22V-Nek2 A->C D Treat with DMSO (vehicle) B->D E Treat with this compound B->E C->D C->E F Immunoprecipitation (IP) of Nek2 D->F E->F G In vitro Kinase Assay F->G H Western Blot G->H I Quantify Nek2 Activity H->I G cluster_0 This compound Interaction with Nek2 cluster_1 Downstream Consequences This compound This compound WT_Nek2 Wild-Type Nek2 (with Cys22) This compound->WT_Nek2 Binds and alkylates Cys22 C22V_Nek2 C22V Mutant Nek2 (lacks Cys22) This compound->C22V_Nek2 No binding Inhibition Nek2 Inhibition WT_Nek2->Inhibition No_Inhibition Nek2 Remains Active C22V_Nek2->No_Inhibition Centrosome Centrosome Separation and Spindle Formation Inhibition->Centrosome Blocked No_Inhibition->Centrosome Proceeds normally

References

A Comparative Guide to Nek2 Inhibitors: JH295 vs. T-1101 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NIMA-related kinase 2 (Nek2) has emerged as a critical regulator of mitotic events, particularly centrosome separation. Its overexpression is strongly correlated with tumorigenesis and poor prognosis in various cancers, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of two distinct Nek2 inhibitors, JH295 and T-1101 tosylate, focusing on their mechanisms of action, performance, and the experimental data supporting their evaluation.

Mechanism of Action: Direct Kinase Inhibition vs. Protein-Protein Interaction Disruption

This compound and T-1101 tosylate employ fundamentally different strategies to inhibit the Nek2 signaling pathway.

This compound is a potent, selective, and irreversible inhibitor that directly targets the Nek2 kinase domain.[1][2][3] Its mechanism involves the covalent modification (alkylation) of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the enzyme.[1][4][5] This irreversible binding inactivates the kinase, preventing it from phosphorylating its downstream substrates.[6][7]

T-1101 tosylate , conversely, functions as a protein-protein interaction (PPI) inhibitor.[8][9] It does not directly bind the ATP pocket of Nek2 but instead disrupts the crucial interaction between Nek2 and the "Highly expressed in cancer 1" (Hec1) protein.[8][10][11] The phosphorylation of Hec1 by Nek2 is essential for proper mitotic function and spindle checkpoint control.[8][10] By blocking this interaction, T-1101 tosylate indirectly inhibits Nek2 signaling, leading to Nek2 degradation, chromosomal misalignment, and apoptosis.[10][11]

G cluster_0 Nek2 Signaling Pathway cluster_1 Downstream Effects cluster_2 Points of Inhibition Plk1 Plk1 Nek2_inactive Inactive Nek2 (Complexed with PP1) Plk1->Nek2_inactive Phosphorylates regulator (MST2) Nek2_active Active Nek2 Nek2_inactive->Nek2_active Activation CNap1 C-Nap1 / Rootletin Nek2_active->CNap1 Phosphorylates Hec1 Hec1 Nek2_active->Hec1 Phosphorylates Centrosome Centrosome Separation CNap1->Centrosome SAC Spindle Assembly Checkpoint (SAC) Hec1->SAC This compound This compound This compound->Nek2_active Irreversible Inhibition (Cys22 Alkylation) T1101 T-1101 tosylate Hec1_edge Hec1_edge T1101->Hec1_edge Disrupts Interaction

Caption: Simplified Nek2 signaling pathway and points of inhibition.

Performance and Efficacy Data

The differing mechanisms of this compound and T-1101 tosylate are reflected in their potency and cellular effects. T-1101 tosylate generally exhibits greater potency in antiproliferative assays, likely due to its indirect mechanism that leads to broader downstream consequences, including Nek2 degradation.

ParameterThis compoundT-1101 tosylateReference(s)
Mechanism Irreversible, covalent kinase inhibitor (targets Cys22)Protein-protein interaction inhibitor (disrupts Nek2-Hec1)[1][5][8]
Biochemical IC₅₀ 770 nM (against Nek2 kinase)Not Applicable (not a direct kinase inhibitor)[1][2][3][4]
Cellular IC₅₀ ~1.3 µM (in RPMI7951 melanoma cells)14.8 - 21.5 nM (antiproliferative IC₅₀ in various cancer cells)[4][10][11]
Cellular GI₅₀ Not Reported15 - 70 nM (in human liver cancer cells)[9][11]
Oral Bioavailability Not ReportedYes, orally active[8][10]
Clinical Development PreclinicalPhase I Clinical Trials[10][12][13]

Selectivity Profile

Selectivity is paramount for minimizing off-target effects. Both inhibitors have been profiled for their specificity.

  • This compound: Demonstrates high selectivity for Nek2. It is reported to be inactive against other key mitotic kinases such as Cdk1, Aurora B, and Plk1.[1][4][5][6] Its activity is strictly dependent on the presence of the Cys22 residue, as it has little effect on a C22V Nek2 mutant.[1][4]

  • T-1101 tosylate: Shows cancer-specific activity, being relatively inactive toward non-cancerous cells.[12] It has also been tested against a panel of kinases and the hERG channel, indicating a favorable safety profile with target specificity and low risk for cardiac toxicity.[10][12]

Experimental Methodologies

The evaluation of these inhibitors relies on standardized biochemical and cell-based assays.

A. Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of purified Nek2 by measuring the amount of ADP produced during the phosphotransfer reaction. It is a primary method for determining the biochemical IC₅₀ of direct kinase inhibitors like this compound.

  • Protocol Outline:

    • Reaction Setup: Recombinant Nek2 enzyme, a suitable peptide substrate, and ATP are combined in a kinase buffer.

    • Inhibitor Addition: The inhibitor (e.g., this compound) is added at various concentrations. A DMSO control is used.

    • Kinase Reaction: The mixture is incubated at room temperature (typically for 30-60 minutes) to allow the kinase reaction to proceed.

    • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the kinase reaction back into ATP.

    • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the amount of ADP generated and thus, the kinase activity.[14]

G cluster_0 Biochemical Kinase Assay Workflow A 1. Reaction Mix (Nek2, Substrate, ATP) B 2. Add Inhibitor (e.g., this compound) A->B C 3. Incubate (Kinase Reaction) B->C D 4. Add ADP-Glo™ Reagent C->D E 5. Add Kinase Detection Reagent D->E F 6. Measure Luminescence E->F

Caption: Workflow for a typical in vitro Nek2 kinase assay.

B. Cellular Immunoprecipitation (IP) Kinase Assay

This assay measures the activity of an inhibitor on the endogenous Nek2 kinase within a cellular context.

  • Protocol Outline:

    • Cell Treatment: Live cells (e.g., A549 lung cancer cells) are treated with the inhibitor at the desired concentration for a specific duration (e.g., 45 minutes).[5]

    • Cell Lysis: Cells are harvested and lysed to release cellular proteins.

    • Immunoprecipitation: An antibody specific to Nek2 is used to capture the endogenous Nek2 protein from the cell lysate.

    • In Vitro Kinase Assay: The immunoprecipitated Nek2 is then subjected to a standard in vitro kinase assay (as described above) using an exogenous substrate and radiolabeled ATP (e.g., [γ-³²P]ATP) to measure its remaining kinase activity.[5]

C. Cell Proliferation / Viability Assay

These assays determine the effect of an inhibitor on the growth and survival of cancer cell lines, providing antiproliferative IC₅₀ or GI₅₀ values.

  • Protocol Outline:

    • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., T-1101 tosylate) for a set period (e.g., 72 hours).

    • Viability Measurement: A viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to the wells. The signal (luminescence, absorbance, or fluorescence) is measured, which correlates with the number of viable cells.

    • Data Analysis: Dose-response curves are generated to calculate the IC₅₀ or GI₅₀ value, representing the concentration at which the inhibitor causes 50% inhibition of cell growth.

References

JH295 vs. siRNA Knockdown of Nek2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of understanding and targeting the NIMA-related kinase 2 (Nek2) in cancer research and drug development, two powerful tools have emerged: the small molecule inhibitor JH295 and siRNA-mediated gene knockdown. Both approaches aim to abrogate Nek2 function, yet they operate through distinct mechanisms, leading to potentially different cellular outcomes and experimental considerations. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific needs.

At a Glance: this compound vs. siRNA Knockdown of Nek2

FeatureThis compoundsiRNA Knockdown of Nek2
Mechanism of Action Irreversible covalent inhibition of Nek2 kinase activity by alkylating Cys22.[1][2][3]Post-transcriptional gene silencing by mRNA degradation.[4][5]
Target Nek2 protein's kinase function.[1][2]Nek2 mRNA, leading to reduced Nek2 protein expression.[4]
Specificity Highly selective for Nek2 over other mitotic kinases like Cdk1, Aurora B, and Plk1.[1][2][6]Specificity is dependent on the siRNA sequence design; off-target effects are a potential concern.
Effective Concentration IC50 of ~770 nM in vitro; cellular IC50 of ~1.3-1.6 μM.[1][2][7]Effective concentrations typically range from 20 nM to 100 nM depending on the cell line and transfection efficiency.[4][8]
Onset of Action Rapid, directly inhibiting kinase activity upon binding.Delayed, requires time for mRNA degradation and subsequent protein depletion (typically 24-72 hours).[9]
Duration of Effect Sustained due to irreversible binding.Transient, duration depends on cell division rate and siRNA stability.
Key Applications Elucidating the kinase-dependent functions of Nek2; therapeutic development.[5]Studying the biological roles of Nek2 protein depletion, including non-kinase functions.[5]

Delving Deeper: Quantitative Data from Experimental Studies

The following tables summarize quantitative data from various studies investigating the effects of this compound and Nek2 siRNA on cancer cells.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayEndpointResult
RPMI7951MelanomaIn-cell kinase assayIC50~1.3 µM[7]
PEL cellsPrimary Effusion LymphomaCell ViabilityIC50 (48h)Varies by cell line[6]
Primary B cellsHealthy DonorCell ViabilityEffect at 48hNo significant difference compared to control[6]

Table 2: In Vitro Efficacy of Nek2 siRNA

Cell LineCancer TypeAssayEndpointResult
DLD-1Colorectal CancerWestern BlotNek2 protein suppression20 nM sufficient[4]
Colo320Colorectal CancerWestern BlotNek2 protein suppression30 nM sufficient[4]
DLD-1Colorectal CancerCell Proliferation (MTT)Inhibition at 72hSubstantial decrease compared to control siRNA[4]
Colo320Colorectal CancerCell Proliferation (MTT)Inhibition at 72hSubstantial decrease compared to control siRNA[4]
MDA-MB-231Triple-Negative Breast CancerCell ViabilityEffect of 50 nM siRNA + 10 µM paclitaxelDecreased cell viability[8]

Table 3: In Vivo Tumor Growth Inhibition

ModelTreatmentDosing RegimenEndpointResult
PEL xenograft (NSG mice)This compound15 mg/kg, 3 times/week (i.p.)Tumor Burden & SurvivalReduced tumor burden and prolonged survival[6]
Colorectal cancer xenograft (nude mice)Nek2 siRNASubcutaneous injection twice a week for 3 weeksTumor VolumeSignificantly reduced compared to control siRNA[4]

Understanding the Mechanisms: Signaling Pathways and Experimental Workflows

To visualize the context in which these tools operate, the following diagrams illustrate the Nek2 signaling pathway and a typical experimental workflow for comparing this compound and Nek2 siRNA.

Nek2_Signaling_Pathway Nek2 Signaling Pathway cluster_upstream Upstream Regulation cluster_nek2 Nek2 Kinase cluster_downstream Downstream Effects MAPK_pathway MAPK Pathway p90RSK2 p90RSK2 MAPK_pathway->p90RSK2 activates Nek2 Nek2 p90RSK2->Nek2 phosphorylates (activates) Plk1 Plk1 MST2 MST2 Plk1->MST2 phosphorylates PP1 PP1 MST2->PP1 inhibits binding to Nek2 PP1->Nek2 dephosphorylates (inactivates) C_Nap1 C-Nap1 Nek2->C_Nap1 phosphorylates Rootletin Rootletin Nek2->Rootletin phosphorylates Hec1 Hec1 Nek2->Hec1 phosphorylates MAD1 MAD1 Nek2->MAD1 interacts beta_catenin β-catenin Nek2->beta_catenin phosphorylates Centrosome_Separation Centrosome Separation C_Nap1->Centrosome_Separation Rootletin->Centrosome_Separation Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Hec1->Spindle_Assembly_Checkpoint MAD1->Spindle_Assembly_Checkpoint Stabilization_Accumulation Stabilization & Accumulation beta_catenin->Stabilization_Accumulation

Caption: A simplified diagram of the Nek2 signaling pathway, highlighting its regulation and key downstream effectors.

Experimental_Workflow Experimental Workflow: this compound vs. Nek2 siRNA cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Downstream Assays Cell_Culture Cancer Cell Line Culture Control Vehicle Control (e.g., DMSO) Cell_Culture->Control JH295_Treatment This compound Treatment Cell_Culture->JH295_Treatment Control_siRNA Control siRNA Transfection Cell_Culture->Control_siRNA Nek2_siRNA Nek2 siRNA Transfection Cell_Culture->Nek2_siRNA Western_Blot Western Blot (Nek2, p-β-catenin, etc.) Control->Western_Blot Cell_Viability Cell Viability/Proliferation (MTT, CellTiter-Glo) Control->Cell_Viability Apoptosis_Assay Apoptosis Assay (Caspase-3, TUNEL) Control->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Control->Cell_Cycle JH295_Treatment->Western_Blot 24-72h JH295_Treatment->Cell_Viability 24-72h JH295_Treatment->Apoptosis_Assay 24-72h JH295_Treatment->Cell_Cycle 24-72h Control_siRNA->Western_Blot Control_siRNA->Cell_Viability Control_siRNA->Apoptosis_Assay Control_siRNA->Cell_Cycle Nek2_siRNA->Western_Blot 24-72h Nek2_siRNA->Cell_Viability 24-72h Nek2_siRNA->Apoptosis_Assay 24-72h Nek2_siRNA->Cell_Cycle 24-72h

Caption: A generalized experimental workflow for comparing the cellular effects of this compound and Nek2 siRNA.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the effects of this compound and Nek2 siRNA.

Nek2 siRNA Transfection
  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: Dilute Nek2-specific siRNA and a non-targeting control siRNA in serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nek2 (or other proteins of interest) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with various concentrations of this compound or transfect with Nek2 siRNA as described above. Include appropriate controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

Both this compound and siRNA-mediated knockdown are invaluable tools for investigating the role of Nek2. This compound offers a rapid and specific means to probe the kinase-dependent functions of Nek2, making it particularly useful for studying enzymatic activity and for preclinical therapeutic evaluation.[5] Conversely, siRNA knockdown provides a method to study the consequences of Nek2 protein depletion, which may encompass both kinase-dependent and -independent roles.[5] The choice between these two powerful techniques will ultimately depend on the specific research question, the desired timeline of inhibition, and the cellular context being investigated. For a comprehensive understanding of Nek2 biology, a combinatorial approach using both this compound and siRNA can be particularly insightful.

References

On-Target Efficacy of JH295 in Cellular Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of JH295, a potent and irreversible inhibitor of NIMA-related kinase 2 (Nek2), with other alternative Nek2 inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies.

Introduction to this compound and Nek2 Inhibition

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in regulating centrosome separation and the assembly of the mitotic spindle.[1] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. This compound is a highly selective, irreversible inhibitor of Nek2 that functions through the alkylation of a non-catalytic cysteine residue, Cys22.[2][3] This covalent modification leads to the inactivation of Nek2 kinase activity. This guide compares the performance of this compound with other known Nek2 inhibitors, focusing on their on-target effects in cellular assays.

Comparative Analysis of Nek2 Inhibitors

FeatureThis compoundCMP3a (NBI-961)TAI-95
Mechanism of Action Irreversible, covalent modification of Cys22[2][3]ATP-competitive inhibitor, induces proteasomal degradation of Nek2[4]Disrupts the interaction between Hec1 and Nek2[5]
In Vitro Potency (IC50) 770 nM[3]82.74 nM[6]Not explicitly an enzyme inhibitor
Cellular Potency (IC50/GI50) ~1.3 µM (inhibition of wild-type Nek2 in cells)[2][3]IC50 in low nanomolar range in glioma sphere cells[6]GI50 = 14.8-21.1 nM in various cancer cell lines
Selectivity Highly selective for Nek2; inactive against Cdk1, Aurora B, Plk1[2][3]High binding affinity for Nek2 relative to >90 other kinases. Some off-target effects at higher concentrations (e.g., FLT3)Primarily targets the Hec1/Nek2 interaction
Key On-Target Cellular Effect Inhibition of centrosome separation[1]Inhibition of Nek2 catalytic activity and induction of its degradation[4]Apoptotic cell death in cancer cells[5]

Experimental Confirmation of On-Target Effects

Several key experiments are crucial for confirming the on-target activity of Nek2 inhibitors in cells. Below are detailed protocols for these assays.

In Vitro Nek2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Nek2. The ADP-Glo™ Kinase Assay is a common method for this purpose.[7][8][9]

Experimental Protocol: ADP-Glo™ Nek2 Kinase Assay [7][8][9]

  • Reagent Preparation :

    • Prepare a 2X kinase buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT).

    • Dilute recombinant active Nek2 kinase and the substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Nek2 peptide substrate) in the 1X kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound) in 1X kinase buffer with a final DMSO concentration not exceeding 1%.

  • Kinase Reaction :

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of the diluted Nek2 enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[10][11][12][13]

Experimental Protocol: CETSA for Nek2 Target Engagement [10][11][12][13]

  • Cell Treatment :

    • Culture cells to 80-90% confluency.

    • Treat the cells with the test compound (e.g., this compound) or vehicle (DMSO) at the desired concentration and incubate for a specific time (e.g., 1-3 hours) to allow for cell penetration and target binding.

  • Heat Challenge :

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Fractionation :

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., Tris buffer with 1% NP-40).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection :

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of soluble Nek2 in each sample by Western blotting using a specific anti-Nek2 antibody.

  • Data Analysis :

    • Quantify the band intensities for Nek2 at each temperature for both the compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble Nek2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Immunofluorescence Staining for Centrosome Separation

A hallmark of Nek2 inhibition is the failure of centrosome separation. This can be visualized and quantified using immunofluorescence microscopy by staining for centrosomal markers like γ-tubulin and pericentrin.[14][15][16][17][18]

Experimental Protocol: Immunofluorescence for Centrosome Markers [14][15][16][17][18]

  • Cell Culture and Treatment :

    • Grow cells on glass coverslips to an appropriate confluency.

    • Treat the cells with the Nek2 inhibitor or vehicle for a duration that allows for the observation of mitotic defects (e.g., 24 hours).

  • Fixation and Permeabilization :

    • Fix the cells with cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

    • If using paraformaldehyde, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Immunostaining :

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.

    • Incubate with primary antibodies against centrosomal markers (e.g., rabbit anti-γ-tubulin and mouse anti-pericentrin) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the coverslips three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.

    • Counterstain the DNA with DAPI.

  • Imaging and Analysis :

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the percentage of mitotic cells with separated or unseparated centrosomes. Unseparated centrosomes will appear as a single focus of γ-tubulin and pericentrin staining, while separated centrosomes will be visible as two distinct foci.

Visualizing the On-Target Effects of this compound

The following diagrams illustrate the signaling pathway of Nek2 and the experimental workflows used to confirm the on-target effects of this compound.

Nek2_Signaling_Pathway Plk1 Plk1 Nek2_inactive Nek2 (inactive) Plk1->Nek2_inactive Activates Nek2_active Nek2 (active) Nek2_inactive->Nek2_active Autophosphorylation C_Nap1_Rootletin C-Nap1/Rootletin Nek2_active->C_Nap1_Rootletin Phosphorylates Centrosome_Cohesion Centrosome Cohesion Nek2_active->Centrosome_Cohesion Inhibits Centrosome_Separation Centrosome Separation Nek2_active->Centrosome_Separation Promotes This compound This compound This compound->Nek2_active Inhibits (irreversible) C_Nap1_Rootletin->Centrosome_Cohesion Maintains Centrosome_Cohesion->Centrosome_Separation Prevents Experimental_Workflow_On_Target_Effects cluster_0 In Vitro Kinase Assay cluster_1 Cellular Assays Recombinant_Nek2 Recombinant Nek2 Kinase_Reaction Kinase Reaction (ATP, Substrate) Recombinant_Nek2->Kinase_Reaction JH295_vitro This compound JH295_vitro->Kinase_Reaction ADP_Glo ADP-Glo Assay Kinase_Reaction->ADP_Glo IC50_determination IC50 Determination ADP_Glo->IC50_determination Cells Cells in Culture JH295_cellular This compound Treatment Cells->JH295_cellular CETSA CETSA JH295_cellular->CETSA Immunofluorescence Immunofluorescence (γ-tubulin, Pericentrin) JH295_cellular->Immunofluorescence Target_Engagement Target Engagement (Thermal Shift) CETSA->Target_Engagement Centrosome_Phenotype Centrosome Separation Phenotype Immunofluorescence->Centrosome_Phenotype

References

Cross-Validation of JH295: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibitor JH295 with genetic approaches for validating the function and therapeutic potential of its target, the serine/threonine kinase Nek2. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the necessary information to critically evaluate and design experiments for cross-validating small molecule inhibitor effects.

Executive Summary

This compound is a potent and selective irreversible inhibitor of Nek2 kinase, a key regulator of centrosome separation and mitotic progression.[1][2][3] Genetic methods, such as RNA interference (RNAi), provide an orthogonal approach to validate the on-target effects of this compound and mitigate concerns about off-target activities. This guide demonstrates a strong correlation between the phenotypic outcomes of this compound treatment and genetic knockdown of Nek2, supporting the specificity of this compound for its intended target.

Data Presentation: Pharmacological vs. Genetic Inhibition of Nek2

The following tables summarize quantitative data from studies comparing the effects of this compound with genetic knockdown of Nek2.

Table 1: Comparison of Effects on Cell Viability

MethodCell LineObservationQuantitative DataReference
This compound (Pharmacological) Primary Effusion Lymphoma (PEL)Dose-dependent decrease in cell viability.IC50 values in the low nanomolar range at 48 hours.[4]
Nek2 shRNA (Genetic) Primary Effusion Lymphoma (PEL)Significant reduction in cell viability over time.Statistically significant decrease compared to non-template control.[4]

Table 2: Comparison of Effects on Downstream Targets

MethodCell LineDownstream TargetObservationReference
This compound (Pharmacological) Primary Effusion Lymphoma (PEL)MDR1, MRP1, BCRPDose-dependent decrease in protein expression.[4]
Nek2 shRNA (Genetic) Primary Effusion Lymphoma (PEL)MDR1, MRP1, BCRPDecreased protein expression recapitulating this compound effect.[4]

Experimental Protocols

Pharmacological Inhibition with this compound

Objective: To assess the phenotypic effects of Nek2 inhibition using a small molecule inhibitor.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., Primary Effusion Lymphoma cells) at a desired density in appropriate culture medium.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the culture medium.

  • Incubation: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • Endpoint Analysis: Perform relevant assays to measure cellular phenotypes such as viability (e.g., CellTiter-Glo), apoptosis (e.g., Annexin V staining), or protein expression (e.g., Western blot).

Genetic Inhibition of Nek2 using shRNA

Objective: To validate the on-target effects of this compound by specifically depleting Nek2 protein levels.

Methodology:

  • shRNA Constructs: Utilize lentiviral vectors encoding short hairpin RNAs (shRNAs) targeting Nek2 and a non-template control (NTC) shRNA.

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids to produce lentiviral particles.

  • Transduction: Infect target cells (e.g., PEL cells) with the lentiviral particles containing Nek2-targeting or NTC shRNAs.

  • Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin).

  • Verification of Knockdown: Confirm the reduction of Nek2 protein expression via Western blot analysis.

  • Phenotypic Analysis: Culture the Nek2-depleted and control cells and perform the same endpoint analyses as for the pharmacological inhibition to compare phenotypes.

Mandatory Visualizations

Nek2 Signaling Pathway

Nek2_Signaling_Pathway Nek2 Signaling Pathway Plk1 Plk1 MST2 MST2 Plk1->MST2 P Nek2_inactive Nek2 (Inactive) MST2->Nek2_inactive Activation PP1 PP1 Nek2_active Nek2 (Active) PP1->Nek2_active Inhibition Nek2_inactive->Nek2_active Autophosphorylation CNap1 C-Nap1 Nek2_active->CNap1 P Rootletin Rootletin Nek2_active->Rootletin P Centrosome_Separation Centrosome Separation CNap1->Centrosome_Separation Rootletin->Centrosome_Separation JH295_Cross_Validation_Workflow Cross-Validation Workflow for this compound cluster_pharma Pharmacological Approach cluster_genetic Genetic Approach JH295_treatment Treat cells with this compound Phenotype_A Measure Phenotype (e.g., Viability) JH295_treatment->Phenotype_A Comparison Compare Phenotypic Outcomes Phenotype_A->Comparison Nek2_shRNA Transduce cells with Nek2 shRNA Knockdown_verification Verify Nek2 Knockdown Nek2_shRNA->Knockdown_verification Phenotype_B Measure Phenotype (e.g., Viability) Knockdown_verification->Phenotype_B Phenotype_B->Comparison

References

Validating the Irreversible Binding of JH295 to Nek2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the irreversible Nek2 inhibitor, JH295, with other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the experimental workflow and the Nek2 signaling pathway to aid in understanding its mechanism of action and therapeutic potential.

Comparative Analysis of Nek2 Inhibitors

The following table summarizes the biochemical and cellular potencies of this compound in comparison to other known Nek2 inhibitors. The data highlights the potent and irreversible nature of this compound.

InhibitorTypeTargetBiochemical IC50Cellular IC50/GI50Reference(s)
This compound Irreversible (Covalent)Nek2770 nM~1.3 µM (RPMI7951 cells)[1]
NCL-00017509 ReversibleNek256 nM-[2]
Aminopyridine (R)-21 ReversibleNek2-2.7 µM[3][4]
MBM-55 ReversibleNek21 nM0.53 µM (MGC-803), 0.84 µM (HCT-116)[5][6]
Thiophene-based compound 3 ReversibleNek2, PLK121 nM (Nek2), 2 nM (PLK1)-[7]
SU11652 ReversibleMultiple Kinases8 µM (Nek2)-[7][8]
CC004731 / CC004733 ReversibleNek2--[9]
HCI-2389 IrreversibleNek2--[9]
INH1 Disrupts Hec1/Nek2 InteractionHec1/Nek2-10-21 µM (Breast cancer cell lines)[5]

Validating Irreversible Binding: Experimental Protocols

The irreversible binding of this compound to Nek2, mediated by the alkylation of the Cys22 residue, can be validated through a series of key experiments.[1]

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is a definitive method to confirm the covalent binding of an inhibitor to its target protein. Both "top-down" and "bottom-up" approaches can be employed.

Objective: To detect the formation of a stable covalent adduct between this compound and Nek2 kinase.

Top-Down Mass Spectrometry Protocol:

  • Incubation: Incubate purified Nek2 protein with an excess of this compound in a suitable buffer (e.g., Tris or HEPES buffer, pH 7.5) for a predetermined time (e.g., 1-2 hours) at room temperature to allow for the covalent reaction to occur. A control sample with Nek2 and vehicle (DMSO) should be run in parallel.

  • Sample Cleanup: Remove unbound this compound using a desalting column or buffer exchange spin column.

  • Mass Analysis: Analyze the intact protein-inhibitor complex using electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct.

Bottom-Up Mass Spectrometry Protocol:

  • Incubation and Alkylation: Following incubation of Nek2 with this compound, alkylate the remaining free cysteine residues with an alkylating agent like iodoacetamide.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Identify the peptide containing the Cys22 residue and look for a mass modification corresponding to the addition of this compound. MS/MS fragmentation will confirm the precise site of modification.

Washout Assay to Demonstrate Irreversibility

A washout or jump-dilution experiment is a functional assay to differentiate between reversible and irreversible inhibition.

Objective: To demonstrate that the inhibitory effect of this compound on Nek2 activity is not reversed upon removal of the unbound inhibitor.

Experimental Protocol:

  • Initial Inhibition: Incubate Nek2 with a concentration of this compound sufficient to achieve significant inhibition (e.g., 5-10 times the IC50) for a set period. A control with a reversible inhibitor and a vehicle-only control should be included.

  • Inhibitor Removal: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into a solution containing the assay components (substrate, ATP). This "jump dilution" reduces the concentration of the unbound inhibitor to a non-inhibitory level.

  • Activity Measurement: Measure the enzymatic activity of Nek2 at various time points after dilution.

  • Data Analysis: With a reversible inhibitor, enzyme activity will recover over time as the inhibitor dissociates from the active site. With an irreversible inhibitor like this compound, the enzyme activity will not recover, demonstrating a permanent inactivation of the enzyme.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental logic and the biological context of Nek2 inhibition, the following diagrams are provided.

experimental_workflow Workflow for Validating Irreversible Binding of this compound to Nek2 cluster_ms Mass Spectrometry cluster_washout Washout Assay Incubate Nek2 + this compound Incubate Nek2 + this compound Top-Down MS Top-Down MS Incubate Nek2 + this compound->Top-Down MS Intact Protein Bottom-Up MS Bottom-Up MS Incubate Nek2 + this compound->Bottom-Up MS Digested Peptides Rapid Dilution Rapid Dilution Incubate Nek2 + this compound->Rapid Dilution Confirm Covalent Adduct (Mass Shift) Confirm Covalent Adduct (Mass Shift) Top-Down MS->Confirm Covalent Adduct (Mass Shift) Conclusion This compound is an Irreversible Covalent Inhibitor of Nek2 Confirm Covalent Adduct (Mass Shift)->Conclusion Identify Cys22 Modification Identify Cys22 Modification Bottom-Up MS->Identify Cys22 Modification Identify Cys22 Modification->Conclusion Measure Nek2 Activity Measure Nek2 Activity Rapid Dilution->Measure Nek2 Activity No Activity Recovery (Irreversible) No Activity Recovery (Irreversible) Measure Nek2 Activity->No Activity Recovery (Irreversible) No Activity Recovery (Irreversible)->Conclusion Start Start Start->Incubate Nek2 + this compound

Experimental workflow for this compound validation.

Nek2_Signaling_Pathway Simplified Nek2 Signaling Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors & Cellular Processes PLK1 PLK1 Nek2 Nek2 PLK1->Nek2 Activates MAPK Pathway MAPK Pathway MAPK Pathway->Nek2 Activates CIP2A CIP2A CIP2A->Nek2 Activates Hec1 Hec1 Spindle Assembly Checkpoint Spindle Assembly Checkpoint Hec1->Spindle Assembly Checkpoint MAD2 MAD2 MAD2->Spindle Assembly Checkpoint β-catenin β-catenin Cell Proliferation Cell Proliferation β-catenin->Cell Proliferation Centrosome Separation Centrosome Separation Cell Cycle Progression Cell Cycle Progression Spindle Assembly Checkpoint->Cell Cycle Progression Drug Resistance Drug Resistance Nek2->Hec1 Phosphorylates Nek2->MAD2 Phosphorylates Nek2->β-catenin Phosphorylates & Stabilizes Nek2->Centrosome Separation Nek2->Drug Resistance This compound This compound This compound->Nek2 Irreversibly Inhibits

References

Unveiling the Tenacity of JH295: A Comparative Guide to Washout Experiments for the Irreversible Nek2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the durability of drug-target interaction is a critical determinant of therapeutic efficacy. For researchers in oncology and drug development, understanding the binding kinetics of kinase inhibitors is paramount. This guide provides a comprehensive comparison of the irreversible NIMA-related kinase 2 (Nek2) inhibitor, JH295, against reversible alternatives, with a focus on the application of washout experiments to delineate their distinct mechanisms of action.

This compound is a potent and selective irreversible inhibitor of Nek2, a serine/threonine kinase implicated in centrosome regulation and overexpressed in a variety of human cancers.[1][2][3] Its mechanism involves the covalent modification of a non-catalytic cysteine residue (Cys22) within the Nek2 protein.[2][3] This irreversible binding is hypothesized to confer a prolonged duration of action, a feature that can be experimentally validated through washout studies.

Comparative Analysis of Inhibitor Performance

To illustrate the differential effects of irreversible and reversible inhibitors in a washout experiment, the following table summarizes hypothetical data based on the expected outcomes for this compound and a representative reversible, ATP-competitive Nek2 inhibitor (e.g., SU11652 or an aminopyridine-based inhibitor).

ParameterThis compound (Irreversible)Reversible Nek2 Inhibitor (e.g., SU11652)
Nek2 Activity (Post-Washout)
1-hour Washout~5% of control~75% of control
4-hour Washout~10% of control~95% of control
24-hour Washout~25% of control (dependent on protein turnover)~100% of control
Centrosome Separation (Post-Washout)
1-hour WashoutInhibition sustainedReversal of inhibition
4-hour WashoutInhibition sustainedFull reversal of inhibition
Phospho-C-Nap1 Levels (Post-Washout)
1-hour WashoutRemain lowApproaching control levels
4-hour WashoutRemain lowAt or near control levels

Note: The data presented are illustrative and intended to highlight the conceptual differences between irreversible and reversible inhibitors in a washout experiment. Actual results may vary depending on the specific experimental conditions, cell line, and reversible inhibitor used.

Experimental Protocols

To empirically determine the duration of target inhibition, a meticulously designed washout experiment is essential. Below are detailed protocols for conducting a washout experiment with this compound and its subsequent analysis.

Protocol 1: Cell-Based Washout Assay

This protocol outlines the core steps for treating cells with this compound, removing the compound, and assessing the persistence of its inhibitory effects over time.

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line with known Nek2 expression (e.g., HeLa, U2OS, or a relevant breast cancer cell line) in multi-well plates.

    • Allow cells to adhere and reach 60-70% confluency.

    • Treat cells with this compound at a concentration equivalent to its IC90 for a duration sufficient to ensure target engagement (e.g., 1-2 hours). Include a vehicle control (DMSO) and a reversible Nek2 inhibitor as comparators.

  • Washout Procedure:

    • Aspirate the drug-containing medium.

    • Wash the cells three times with pre-warmed, drug-free culture medium to remove any unbound inhibitor.

    • After the final wash, add fresh, pre-warmed, drug-free medium to the cells.

  • Time-Course Analysis:

    • At designated time points post-washout (e.g., 0, 1, 4, 8, and 24 hours), harvest the cells for downstream analysis as described in Protocols 2 and 3.

Protocol 2: Immunofluorescence for Centrosome Separation

Nek2 plays a crucial role in initiating centrosome separation at the G2/M transition. This assay visually assesses the functional consequence of Nek2 inhibition.

  • Cell Preparation:

    • Grow and treat cells on coverslips as described in Protocol 1.

    • At each time point post-washout, fix the cells with ice-cold methanol for 10 minutes.

  • Immunostaining:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with 3% BSA in PBS.

    • Incubate with primary antibodies against a centrosomal marker (e.g., γ-tubulin or pericentrin) to visualize the centrosomes.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the percentage of cells with separated centrosomes at each time point. A sustained low percentage of cells with separated centrosomes in the this compound-treated group after washout would indicate persistent inhibition of Nek2.

Protocol 3: Western Blot for Phosphorylation of Nek2 Substrates

This biochemical assay directly measures the kinase activity of Nek2 by assessing the phosphorylation status of its downstream targets, such as C-Nap1.

  • Cell Lysis and Protein Quantification:

    • Harvest cells at each time point post-washout and lyse them in a suitable buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated C-Nap1.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total C-Nap1 or a housekeeping protein (e.g., GAPDH or β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phosphorylated C-Nap1 signal to the total C-Nap1 or loading control signal. Sustained low levels of phosphorylated C-Nap1 in the this compound-treated samples after washout will confirm the irreversible nature of Nek2 inhibition.

Visualizing the Experimental and Biological Frameworks

To further clarify the experimental design and the underlying biological context, the following diagrams are provided.

Washout_Experiment_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_washout Washout cluster_analysis Time-Course Analysis cell_culture Plate and Culture Cells treatment Treat with this compound, Reversible Inhibitor, or Vehicle cell_culture->treatment wash Wash 3x with Drug-Free Medium treatment->wash add_fresh_medium Add Fresh Medium wash->add_fresh_medium time_points Harvest Cells at 0, 1, 4, 8, 24h add_fresh_medium->time_points analysis Downstream Assays: - Immunofluorescence - Western Blot time_points->analysis

Caption: Workflow of a cellular washout experiment.

Nek2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Plk1 Plk1 Nek2 Nek2 Plk1->Nek2 Activates PP1 PP1 PP1->Nek2 Inhibits C_Nap1 C-Nap1 Nek2->C_Nap1 Phosphorylates Rootletin Rootletin Nek2->Rootletin Phosphorylates This compound This compound This compound->Nek2 Irreversibly Inhibits Centrosome_Separation Centrosome Separation C_Nap1->Centrosome_Separation Rootletin->Centrosome_Separation

Caption: Simplified Nek2 signaling pathway.

References

A Comparative Guide to the Phenotypic Effects of JH295 and Pan-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phenotypic differences between the selective Nek2 inhibitor, JH295, and broad-spectrum pan-kinase inhibitors. The content is structured to offer a clear understanding of their distinct mechanisms and cellular impacts, supported by experimental data and protocols.

Introduction

The initial premise of comparing this compound as a pan-kinase inhibitor is a common misconception. This compound is, in fact, a highly selective and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3] In contrast, pan-kinase inhibitors are designed to target a wide range of kinases, leading to broader and more complex cellular effects. This guide will clarify these differences by comparing the specific phenotypic outcomes of Nek2 inhibition by this compound with the general phenotypic consequences of treatment with pan-kinase inhibitors.

Section 1: Mechanism of Action

This compound: A Selective Nek2 Inhibitor

This compound is a potent and irreversible inhibitor of Nek2 with an IC50 of 770 nM.[1][3] Its mechanism of action is highly specific, involving the alkylation of Cys22 on the Nek2 protein.[1][3] This covalent modification leads to the irreversible inactivation of Nek2. Crucially, this compound is highly selective and does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1.[1][2][3]

Pan-Kinase Inhibitors: Broad-Spectrum Activity

Pan-kinase inhibitors, such as Staurosporine, Sorafenib, and Sunitinib, are characterized by their ability to bind to the ATP-binding site of a wide array of kinases.[4][5] This lack of specificity results in the simultaneous inhibition of multiple signaling pathways that regulate fundamental cellular processes like proliferation, survival, and angiogenesis.[5][6][7]

  • Staurosporine: A potent but non-specific kinase inhibitor that is often used as a tool compound in research. It can induce apoptosis and cause cell cycle arrest in various cell lines.[8][9][10]

  • Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as the RAF/MEK/ERK pathway.[6][11] This dual mechanism of action allows it to inhibit both tumor growth and angiogenesis.[6][11]

  • Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor that acts on VEGFRs, PDGFRs, KIT, and other kinases involved in tumor progression and angiogenesis.[7][12]

Section 2: Comparative Phenotypic Effects

The differing mechanisms of action between this compound and pan-kinase inhibitors lead to distinct phenotypic consequences at the cellular level.

Data Presentation: Quantitative Comparison
Phenotypic EffectThis compound (Selective Nek2 Inhibition)Pan-Kinase Inhibitors (e.g., Sorafenib, Sunitinib)
Target Specificity Highly selective for Nek2.[1][2][3]Broad-spectrum, targeting multiple kinases.[4][6][7]
IC50 (Nek2) 770 nM[1][3]Varies depending on the specific inhibitor and kinase.
Cell Viability Induces apoptosis and reduces cell viability in Nek2-dependent cancer cells.[13]Potent induction of apoptosis and cytotoxicity across a wide range of cell types.[6][12][14]
Cell Cycle Can induce G2/M arrest in some cancer cell lines.[15]Can cause cell cycle arrest at different phases (G1, G2/M) depending on the cell type and inhibitor concentration.[8][9]
Angiogenesis Not a primary effect.Strong inhibition of angiogenesis by targeting VEGFR and PDGFR signaling.[6][7][11][12]
Apoptosis Induces caspase-3 mediated apoptosis in sensitive cell lines.[13]Potent inducers of apoptosis through multiple pathway inhibitions.[10][14]

Mandatory Visualization: Signaling Pathways

JH295_Pathway This compound Mechanism of Action This compound This compound Nek2 Nek2 Kinase This compound->Nek2 Irreversible Alkylation Apoptosis Apoptosis This compound->Apoptosis Induces Cys22 Cys22 Residue CentrosomeSeparation Centrosome Separation Nek2->CentrosomeSeparation Phosphorylates substrates BipolarSpindle Bipolar Spindle Formation Nek2->BipolarSpindle Phosphorylates substrates CellCycleProgression Cell Cycle Progression (G2/M) CentrosomeSeparation->CellCycleProgression BipolarSpindle->CellCycleProgression CellCycleProgression->Apoptosis Arrest leads to

Caption: this compound irreversibly inhibits Nek2, leading to disruption of the cell cycle and induction of apoptosis.

PanKinase_Pathway Pan-Kinase Inhibitor Mechanism of Action PanKinase Pan-Kinase Inhibitor (e.g., Sorafenib, Sunitinib) VEGFR VEGFR PanKinase->VEGFR PDGFR PDGFR PanKinase->PDGFR RAF RAF Kinases PanKinase->RAF OtherKinases Other Kinases PanKinase->OtherKinases Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation RAF->Proliferation Survival Cell Survival OtherKinases->Survival Apoptosis Apoptosis Angiogenesis->Apoptosis Inhibition leads to Proliferation->Apoptosis Inhibition leads to Survival->Apoptosis Inhibition leads to

Caption: Pan-kinase inhibitors broadly target multiple kinases, affecting angiogenesis, proliferation, and survival.

Section 3: Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effects of this compound and pan-kinase inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitors in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted compounds or vehicle control (e.g., DMSO).[16]

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[16]

  • Viability Assessment (MTT):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]

    • Measure the absorbance at 570 nm using a microplate reader.[16]

  • Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[18]

    • Measure the absorbance at 450 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by kinase inhibitors.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the kinase inhibitors at the desired concentrations for the specified time.

  • Cell Harvesting and Staining:

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[15]

    • Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[15]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of kinase inhibitors on cell cycle distribution.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with kinase inhibitors as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently.

    • Fix the cells overnight at 4°C.[19]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[19]

    • Incubate for 30 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.

    • The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[19]

Western Blot Analysis

Objective: To assess the effect of kinase inhibitors on the expression and phosphorylation of target proteins and downstream signaling molecules.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with kinase inhibitors, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.[21]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[21]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.[21]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[21]

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.[22]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

    • Normalize the protein levels to a loading control such as GAPDH or β-actin.

Experimental_Workflow General Experimental Workflow for Kinase Inhibitor Assessment cluster_cell_culture Cell Culture & Treatment cluster_phenotypic_assays Phenotypic Assays cluster_molecular_analysis Molecular Analysis CellSeeding 1. Seed Cells InhibitorTreatment 2. Treat with Inhibitor (this compound or Pan-Kinase Inhibitor) CellSeeding->InhibitorTreatment Viability Cell Viability (MTT/CCK-8) InhibitorTreatment->Viability Apoptosis Apoptosis (Annexin V/PI) InhibitorTreatment->Apoptosis CellCycle Cell Cycle (PI Staining) InhibitorTreatment->CellCycle Lysis 3. Cell Lysis InhibitorTreatment->Lysis WesternBlot 4. Western Blot Lysis->WesternBlot

Caption: A generalized workflow for assessing the phenotypic and molecular effects of kinase inhibitors.

Conclusion

This guide highlights the critical distinction between the selective Nek2 inhibitor this compound and broad-spectrum pan-kinase inhibitors. While both can induce apoptosis and affect the cell cycle, their mechanisms and the breadth of their cellular impact are fundamentally different. This compound's targeted action on Nek2 offers a more specific approach to cancer therapy with potentially fewer off-target effects compared to the widespread cellular disruption caused by pan-kinase inhibitors. The provided experimental protocols and diagrams serve as a resource for researchers to further investigate and understand the nuanced effects of these different classes of kinase inhibitors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of JH295

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds like JH295 are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, a potent and irreversible Nek2 kinase inhibitor. Adherence to these guidelines is crucial for mitigating risks and maintaining compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Always wear impervious, chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side shields to protect against splashes.

  • Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.

  • Respiratory Protection: When handling the compound in its powder form, especially if there is a risk of aerosolization, a suitable respirator should be used.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the creation of dust or aerosols.

  • Ensure thorough hand washing after handling the compound.

Stability and Storage Considerations

Proper storage is essential for maintaining the integrity of this compound and preventing accidental spills or degradation. It has been noted that this compound is unstable in solutions, and freshly prepared solutions are recommended for experimental use.[1] This instability should be considered when planning disposal, as degraded material may have different properties.

FormRecommended Storage Temperature
Powder-20°C
Solvent-80°C

Data compiled from general recommendations for similar research compounds.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound and its associated waste is a critical aspect of laboratory management. The following procedures are based on best practices for hazardous chemical waste disposal.

Unused or Expired this compound Compound

Solid, unused, or expired this compound should be disposed of in its original container whenever possible. If the original container is not available, use a clearly labeled and securely sealed container.

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: N-[(3Z)-3-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methylene]-2,3-dihydro-2-oxo-1H-indol-5-yl]-2-propynamide.[2]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

Liquid Waste (this compound Solutions)

Solutions containing this compound, typically dissolved in solvents such as DMSO, must be collected as liquid hazardous waste.

  • Collection: Carefully transfer the this compound solution into a dedicated, sealed, and chemically compatible waste container. Avoid splashing and overfilling; it is recommended to fill the container to no more than 75% of its capacity.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the names of both the chemical (this compound) and the solvent used.

  • Important: Never dispose of solutions containing this compound down the drain.[3]

Contaminated Labware and Materials

Disposable items that have come into contact with this compound are considered contaminated and must be disposed of as solid hazardous waste.

  • Collection: Place all contaminated materials, such as pipette tips, gloves, weighing paper, and empty vials, into a designated and clearly labeled hazardous waste bag or container.

  • Sealing: Securely seal the container to prevent any leakage or exposure.

  • Spills: In the event of a spill, use an inert absorbent material to contain the substance. The absorbent material and any contaminated cleaning supplies must also be collected and disposed of as hazardous waste.

Decontamination of Reusable Glassware

Thoroughly rinse any reusable glassware that has been in contact with this compound. The initial rinsate should be collected as liquid hazardous waste. Subsequent rinses with appropriate cleaning solutions can typically be disposed of according to standard laboratory procedures, but always consult your institution's guidelines.

Institutional Waste Disposal Protocol

The final and most critical step is to follow your institution's specific procedures for chemical waste pickup and disposal.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on hazardous waste disposal. Contact them to arrange for the pickup of your properly labeled and sealed waste containers.

  • Documentation: Complete all required waste disposal forms or tags provided by your institution. Ensure that all information is accurate and legible.

  • Pickup: Place the waste containers in the designated pickup location as instructed by your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final institutional pickup.

JH295_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_streams Waste Segregation cluster_disposal_actions Disposal Actions cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood solid_compound Unused/Expired Solid this compound liquid_solutions This compound Solutions (e.g., in DMSO) contaminated_labware Contaminated Labware (Gloves, Tips) collect_solid Collect in Labeled Hazardous Waste Container solid_compound->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_solutions->collect_liquid collect_labware Collect in Labeled Solid Waste Bag/Container contaminated_labware->collect_labware store_waste Store in Designated Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_labware->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.